Pyrazoloadenine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-63-4, 20289-44-5 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZA-7-DEAZAADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine (B94841) ring. This bioisosteric relationship allows it to function as a "privileged scaffold," effectively mimicking the adenine (B156593) component of ATP and enabling competitive binding to the ATP-binding sites of numerous protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the pyrazolo[3,4-d]pyrimidine core a cornerstone for the development of targeted kinase inhibitors. This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine core, including its fundamental properties, key synthetic routes, and its role as a pharmacophore in the modulation of critical signaling pathways such as those mediated by EGFR, VEGFR, and CDKs. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside tabulated quantitative data to facilitate structure-activity relationship (SAR) analysis.
Core Structure and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidine scaffold consists of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. The unsubstituted core, 1H-Pyrazolo[3,4-d]pyrimidine, serves as the foundational structure from which a vast library of derivatives has been synthesized. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄ | --INVALID-LINK-- |
| Molecular Weight | 120.11 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1H-pyrazolo[3,4-d]pyrimidine | --INVALID-LINK-- |
| CAS Number | 271-80-7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 54.5 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| LogP (calculated) | 0.2 | --INVALID-LINK-- |
Note: Properties are for the unsubstituted core. Derivatives will have different properties.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
The construction of the pyrazolo[3,4-d]pyrimidine core is a well-established process in synthetic organic chemistry, typically involving a multi-step sequence starting from simple acyclic precursors. A common and versatile strategy involves the initial formation of a substituted pyrazole ring, followed by annulation of the pyrimidine ring.
Experimental Protocols
Protocol 2.1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (B145695) (20 mL), add phenylhydrazine (B124118) (0.98 mL, 10 mmol).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
Protocol 2.2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.97 g, 10 mmol) and formamide (20 mL) is heated to 190°C.
-
Maintain the temperature and stir for 8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the pyrazolopyrimidinone (B8486647) product.
Protocol 2.3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
A suspension of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2.12 g, 10 mmol) in phosphorus oxychloride (POCl₃, 15 mL) is heated at reflux (approx. 106°C) for 6 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting solid is collected by filtration, washed with water until neutral, and dried. This chloro-intermediate is a key precursor for further diversification.
Protocol 2.4: General Procedure for Suzuki Coupling
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture at 80-110°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Biological Activities and Key Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. Their mechanism of action typically involves competitive inhibition at the ATP-binding site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell growth and survival.[1] Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | Substitution Pattern | EGFR IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Cell Line (GI₅₀/IC₅₀ µM) | Reference |
| 12b | Phenyl, acetamide (B32628) linker, 4-Cl-Ph | 0.016 | 0.236 | A549 (8.21) | [1] |
| 12g | Dimethyl, oxo-acetohydrazide linker, 4-Cl-Ph | 4.18 | - | MCF-7 (5.36) | [2] |
| 16 | Phenyl, imidazole (B134444) linker, ethyl ester | 0.034 | - | Broad Panel (GI₅₀ 0.018-9.98) | [3][4] |
| 4a | Phenyl, acetamide linker, 4-F-Ph | - | - | HepG2 (10.91) | [5] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling can starve tumors of their blood supply.
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound ID | Substitution Pattern | VEGFR-2 IC₅₀ (µM) | Cell Line (IC₅₀ µM) | Reference |
| 33 | 4-yloxy-phenylurea, 4-Cl-3-CF₃-Ph | Potent (not specified) | MV4-11 (Potent) | [6][7] |
| 12b | Phenyl, acetamide linker, 4-Cl-Ph | 0.063 | MDA-MB-468 (3.343) | [8][9] |
| II-1 | Phenylamino moiety | - | HepG2 (5.90) | [10][11] |
| 12d | Phenyl, acetamide linker, 4-MeO-Ph | - | MDA-MB-468 (Potent) | [8][9] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells that are often dependent on this pathway for uncontrolled proliferation.
Quantitative Data: CDK2 Inhibitory Activity
| Compound ID | Substitution Pattern | CDK2 IC₅₀ (µM) | Cell Line (IC₅₀ µM) | Reference |
| 14 | Thioglycoside derivative | 0.057 | HCT-116 (0.006) | [12][13] |
| 15 | Thioglycoside derivative | 0.119 | HCT-116 (0.007) | [12][13] |
| 4a | N⁵-2-(4-fluorophenyl) acetamide | 0.21 | HepG2 (10.91) | [5] |
| 3d | Phenyl, thiophene (B33073) linker | 0.332 | Renal A498 (GI₅₀ 0.0263) | [14] |
Key Biological Evaluation Protocols
Assessing the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives involves a series of in vitro assays to determine their enzymatic inhibition, cytotoxicity, and cellular mechanism of action.
Protocol 4.1: In Vitro Kinase Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP produced during a kinase reaction.
-
Reagent Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in kinase assay buffer (final DMSO concentration ≤ 1%). Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Kinase Reaction : In a 96- or 384-well plate, add 5 µL of the diluted test compound or control. Add 10 µL of the kinase reaction master mix. Initiate the reaction by adding 10 µL of recombinant kinase (e.g., EGFR, VEGFR-2, CDK2) solution.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement : Record the luminescence using a plate reader. Calculate IC₅₀ values from the dose-response curve.
Protocol 4.2: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values.
Protocol 4.3: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and count.
-
Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4.4: Western Blot for Apoptosis Markers
This technique detects changes in the expression of key apoptosis-related proteins.
-
Protein Extraction : Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization : Add an ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The pyrazolo[3,4-d]pyrimidine core remains a highly versatile and valuable scaffold in the design of kinase inhibitors. Its inherent ability to interact with the hinge region of kinase ATP-binding sites provides a robust foundation for developing potent and selective therapeutic agents.[15] The extensive body of research highlights the tunability of this scaffold, where modifications at various positions can be systematically explored to optimize activity against specific kinase targets like EGFR, VEGFR, and CDKs. The synthetic accessibility of the core and the availability of robust biological evaluation methods, as detailed in this guide, will continue to facilitate the discovery and development of novel pyrazolo[3,4-d]pyrimidine-based drugs for cancer and other proliferative diseases. Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and on overcoming mechanisms of acquired drug resistance.
References
- 1. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Chronicle of Pyrazoloadenine Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and evolving applications of pyrazoloadenine compounds.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold, a purine (B94841) isostere, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of potent and selective inhibitors of various protein kinases. This technical guide delves into the historical discovery of this remarkable scaffold, tracing its evolution from initial synthesis to its current prominence in drug discovery. We provide a detailed account of the key scientific milestones, present a compilation of quantitative biological data, and offer comprehensive experimental protocols for the synthesis and evaluation of these compounds. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with this compound research, offering a holistic resource for professionals in the field.
A Journey Through Time: The Discovery and Development of Pyrazoloadenines
The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, with early explorations into fused heterocyclic systems. A pivotal moment arrived in 1956 when Roland K. Robins and his colleagues reported the first synthesis of the pyrazolo[3,4-d]pyrimidine ring system.[1] Their initial work focused on creating analogs of naturally occurring purines with the potential for antitumor activity.[1] This foundational research laid the chemical groundwork for what would become a vast and fruitful area of medicinal chemistry.
For several decades following their initial synthesis, pyrazolo[3,4-d]pyrimidines were the subject of academic and industrial research, with studies exploring their diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] However, their true potential as targeted therapeutics began to be realized in the late 1990s.
A significant breakthrough occurred in 1996 with the identification of PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) as potent inhibitors of the Src family of non-receptor tyrosine kinases.[3] This discovery marked a turning point, showcasing the scaffold's ability to selectively target protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.
The early 21st century has witnessed an explosion of research into this compound derivatives as kinase inhibitors. A notable advancement in recent years has been the application of fragment-based drug discovery (FBDD) approaches.[4][5] By screening libraries of small this compound fragments, researchers have been able to identify initial hits and systematically build upon them to develop highly potent and selective inhibitors for a range of kinases, including RET, a key driver in certain types of cancer.[4][5] This approach has proven to be a powerful engine for the discovery of novel therapeutic candidates.[4][5]
Today, this compound compounds are being investigated for their therapeutic potential against a wide array of diseases, targeting kinases such as Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and Janus kinases (JAKs), among others.[5][6] The rich history and versatile nature of the this compound scaffold continue to inspire the development of next-generation targeted therapies.
Synthetic Methodologies: Crafting the Core
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is mirrored in the various synthetic routes developed for its construction and modification. The most common strategies involve the synthesis of a substituted pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring.
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A widely employed method for the synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine (this compound) core starts from ethyl cyanoacetate (B8463686) and hydrazine, as outlined in the workflow below.
Substitution and Derivatization
The functionalization of the pyrazolo[3,4-d]pyrimidine core at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. Key derivatization strategies include:
-
N-Alkylation: The nitrogen atoms of the pyrazole ring are common sites for alkylation, which can influence the compound's solubility, cell permeability, and target engagement.[7][8]
-
C3-Substitution: Modification at the C3 position of the pyrazole ring is often explored to enhance potency and selectivity by targeting specific pockets within the kinase active site.[9]
-
C4-Amino Substitution: The amino group at the C4 position is a critical hydrogen bond donor for interaction with the hinge region of many kinases. Derivatization at this position can modulate binding affinity and selectivity.
-
C6-Substitution: The C6 position offers another avenue for introducing substituents that can interact with the solvent-exposed region of the kinase, thereby improving physicochemical properties.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound compounds, highlighting their inhibitory potency against various kinases and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Unsubstituted this compound | RET | 9.20 | [5] |
| Unsubstituted this compound | TRKA | 57.07 | [5] |
| 8p | RET | 0.000326 | [4][5] |
| PP1 | Src | - | [3] |
| PP2 | Src | - | [3] |
| Compound 7f | DHFR | - | [10][11] |
| Compound 10 | AChE (Ki) | 15.41 ± 1.39 nM | [7] |
| Compound 10 | hCA I (Ki) | 17.68 ± 1.92 nM | [7] |
| Compound 10 | hCA II (Ki) | 8.41 ± 2.03 nM | [7] |
Table 2: Cellular Activity of Selected this compound Derivatives
| Compound | Cell Line | EC50 (µM) | Reference |
| Unsubstituted this compound | LC-2/ad (RET-driven) | 1 | [4] |
| Unsubstituted this compound | KM-12 (TRKA-driven) | 3 | [4] |
| 8p | A549 | 5.92 | [4][5] |
| 8p | LC-2/ad (RET-driven) | 0.016 | [4][5] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [12] |
| P1 | HCT 116 | 22.7 - 40.75 | [3] |
| P2 | HCT 116 | 22.7 - 40.75 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound compounds.
Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (this compound)
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Formamide
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in formamide (10 equivalents) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
-
The 4-hydroxy intermediate is then converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Finally, the 4-chloro derivative is treated with ammonia in a sealed tube or under pressure to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound compounds against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
This compound compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
A serial dilution of the this compound compound is prepared in DMSO.
-
The kinase, substrate, and the this compound compound are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal is read using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Western Blot Analysis of RET Signaling
This protocol outlines the steps to investigate the effect of this compound compounds on the phosphorylation of RET and its downstream signaling proteins.
Materials:
-
Cancer cell line expressing the target RET kinase (e.g., LC-2/ad)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL (enhanced chemiluminescence) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cells are seeded in culture plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the this compound compound for a specified time.
-
After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with the primary antibody overnight at 4°C.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized by adding an ECL substrate and capturing the chemiluminescent signal.
-
The band intensities are quantified to determine the effect of the compound on protein phosphorylation.
Signaling Pathways and Mechanisms of Action
This compound compounds exert their biological effects by modulating various intracellular signaling pathways, primarily through the inhibition of protein kinases.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET is a key driver in several cancers. This compound-based RET inhibitors block the autophosphorylation of the RET kinase, thereby inhibiting the activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Other Kinase Signaling Pathways
The versatility of the this compound scaffold allows for its adaptation to target a wide range of other kinases involved in cancer and other diseases. These include:
-
Src Family Kinases: As demonstrated by the early inhibitors PP1 and PP2, pyrazoloadenines can effectively block the activity of Src, a key regulator of cell growth, adhesion, and migration.
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, this compound derivatives can arrest the cell cycle, leading to the suppression of tumor growth.[6]
-
Bruton's Tyrosine Kinase (BTK): Inhibition of BTK is a validated strategy for the treatment of B-cell malignancies, and this compound-based inhibitors have shown promise in this area.[5]
The ability to rationally design this compound derivatives to target specific kinases with high selectivity continues to be a major focus of modern drug discovery efforts.
Conclusion
From its initial synthesis over half a century ago, the this compound scaffold has evolved into a cornerstone of modern medicinal chemistry. Its purine-like structure provides a privileged framework for the design of potent and selective kinase inhibitors. The historical journey of these compounds, from their discovery by Robins to their current application in fragment-based drug discovery, highlights the enduring power of chemical innovation. This technical guide provides a comprehensive resource for researchers, summarizing the key historical milestones, synthetic methodologies, quantitative biological data, and experimental protocols. As our understanding of the complex signaling networks that drive disease continues to grow, the versatile this compound scaffold is poised to play an even more significant role in the development of targeted therapies for a wide range of human ailments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine core is a versatile bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its remarkable and diverse biological activities. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple, distinct biological targets, leading to a wide array of therapeutic applications. Its structural similarity to the endogenous purine (B94841) nucleus allows it to function as a potent antimetabolite and a competitive inhibitor for various enzymes, particularly kinases. This technical guide delves into the profound biological significance of the pyrazolo[3,4-d]pyrimidine scaffold, with a focus on its role in anticancer, anti-inflammatory, and antiviral therapies.
Mechanism of Action: A Kinase Inhibition Powerhouse
The primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effects is through the inhibition of protein kinases. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate (B84403) group to their target proteins. This inhibition effectively blocks downstream signaling cascades that are essential for cell proliferation, survival, and inflammation.
Key Kinase Targets:
-
Src Family Kinases (SFKs): Members of this family, such as Src, Lck, and Fyn, are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers. They play a pivotal role in regulating cell growth, adhesion, invasion, and survival.
-
Abelson Tyrosine Kinase (Abl): The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant efficacy against Bcr-Abl.
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which is central to the immune response and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a characteristic of cancer.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Therapeutic Applications
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas.
Anticancer Activity
The most extensively studied application of pyrazolo[3,4-d]pyrimidine derivatives is in oncology. By targeting various kinases involved in cancer cell proliferation, survival, and metastasis, these compounds have demonstrated potent antitumor activity. For instance, derivatives targeting Src and Abl have shown promise in treating solid tumors and leukemias. Furthermore, inhibition of VEGFRs by pyrazolo[3,4-d]pyrimidine-based compounds can suppress tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Anti-inflammatory and Immunosuppressive Effects
The role of JAKs in mediating the signaling of numerous cytokines and growth factors makes them attractive targets for treating inflammatory and autoimmune disorders. Pyrazolo[3,4-d]pyrimidine-based JAK inhibitors can modulate the immune response and have shown potential in treating conditions like rheumatoid arthritis and psoriasis.
Antiviral and Antimicrobial Potential
Beyond cancer and inflammation, the pyrazolo[3,4-d]pyrimidine scaffold has exhibited promising antiviral and antimicrobial activities. Certain derivatives have been shown to inhibit viral replication and the growth of various microbial pathogens, opening up new avenues for the development of novel anti-infective agents.
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung Carcinoma) | 0.015 | |
| Derivative B | HepG2 (Hepatocellular Carcinoma) | 0.023 | |
| Derivative C | MCF-7 (Breast Adenocarcinoma) | 0.011 | |
| Derivative D | HCT-116 (Colorectal Carcinoma) | 0.038 |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors in blocking a signal transduction pathway.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves a multi-step process. A common and efficient method is the reaction between a 3-amino-4-cyanopyrazole derivative and a suitable cyclizing agent, such as formamide (B127407) or orthoesters. The following is a generalized protocol:
-
Synthesis of the Pyrazole Intermediate: A substituted 3-amino-4-cyanopyrazole is typically synthesized via the reaction of a malononitrile (B47326) derivative with a hydrazine. The specific reaction conditions (solvent, temperature, and catalyst) will vary depending on the desired substituents.
-
Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core: The aminocyanopyrazole intermediate is then reacted with a cyclizing agent. For example, heating the intermediate in an excess of formamide at reflux for several hours will yield the 4-aminopyrazolo[3,4-d]pyrimidine.
-
Functionalization of the Scaffold: The core scaffold can be further modified at various positions to introduce different functional groups, thereby modulating the compound's biological activity and pharmacokinetic properties. This can involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and N-alkylation.
-
Purification and Characterization: The final products are purified using standard techniques like column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyrazolo[3,4-d]pyrimidine-based drug candidates.
Caption: A generalized workflow for the discovery of pyrazolo[3,4-d]pyrimidine-based drug candidates.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets, particularly kinases, has solidified its importance in medicinal chemistry. The ongoing exploration of this privileged structure, coupled with advancements in rational drug design and synthetic methodologies, promises the discovery of new and more effective treatments for a variety of diseases, from cancer to autoimmune disorders. The wealth of research surrounding this scaffold provides a strong foundation for future innovations in drug discovery and development.
Pyrazoloadenine as a Purine Isostere: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the principle of isosteric replacement is a cornerstone of rational drug design. This guide delves into the pyrazoloadenine scaffold, specifically 1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a purine (B94841) isostere. Its structural mimicry of adenine (B156593) allows it to serve as a privileged scaffold, particularly in the development of kinase inhibitors, by effectively interacting with the ATP-binding site of these enzymes. The pyrazolo[3,4-d]pyrimidine core allows for the mimicry of hinge region binding interactions in the active sites of kinases.[1] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of this compound derivatives, with a focus on their role as inhibitors of the RET (Rearranged during Transfection) proto-oncogene, a critical target in oncology. Furthermore, this guide explores the broader utility of the this compound scaffold in targeting other protein families, demonstrating its versatility as a purine isostere.
This compound as a Kinase Inhibitor: Targeting the RET Oncoprotein
The RET receptor tyrosine kinase is a key signaling protein that, when constitutively activated through mutation or fusion, becomes a driver of various cancers, including non-small cell lung cancer and thyroid carcinomas.[2] this compound-based compounds have emerged as potent inhibitors of RET kinase activity.[2]
Quantitative Data on this compound Derivatives as RET Inhibitors
A fragment-based drug discovery approach has been successfully utilized to develop highly potent and selective this compound-based inhibitors of RET.[2] The following tables summarize the in vitro activity of key derivatives from these studies.
Table 1: Biochemical Activity of this compound Derivatives against RET and TRKA Kinases
| Compound | RET IC50 (µM) | TRKA IC50 (µM) |
| Unsubstituted this compound | Active (EC50 = 1-3 µM in cells) | - |
| 3f | 1.9 ± 2.81 | >100 |
| 4a | 6.82 ± 2.22 | >100 |
| 4d | 1.044 ± 0.27 | >100 |
| 8b | 0.00057 | 0.202 |
| 8p | 0.000326 | - |
Data sourced from Saha D, et al. ChemMedChem. 2021.[2]
Table 2: Cellular Activity of this compound Derivatives in Cancer Cell Lines
| Compound | LC-2/ad (RET-driven) EC50 (µM) | A549 (Cytotoxic Control) EC50 (µM) |
| Unsubstituted this compound | 1 | 3 |
| 8b | - | 20.52 |
| 8p | 0.016 | 5.92 |
Data sourced from Saha D, et al. ChemMedChem. 2021.[2]
RET Signaling Pathway and Inhibition by this compound
The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor, leading to the dimerization and autophosphorylation of the RET receptor. This triggers downstream signaling through multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. This compound-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of RET and preventing its autophosphorylation, thereby blocking downstream signaling.
Broadening the Horizon: this compound as a Purine Isostere for Non-Kinase Targets
The utility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond kinase inhibition. Its ability to mimic adenine allows for its application in targeting other purine-binding proteins.
Pyrazolo[3,4-d]pyrimidines as Sigma-1 Receptor Ligands
A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been identified as highly selective sigma-1 receptor (σ1R) antagonists. The σ1R is a unique molecular chaperone implicated in a variety of CNS-related pathologies. Compound 9a from this series was identified as a potent and selective σ1R antagonist with significant antinociceptive properties in preclinical pain models.[3]
Pyrazolo[3,4-d]pyrimidines as Adenosine (B11128) A3 Receptor Antagonists
Novel N(2)-substituted pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective antagonists of the adenosine A3 receptor (A3AR).[4] The A3AR is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. Specific derivatives demonstrated the ability to counteract the proliferative effects of A3AR agonists in human glioblastoma cells.[4]
Experimental Protocols
General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis of the this compound scaffold typically begins with the construction of a substituted pyrazole (B372694) ring, followed by cyclization to form the fused pyrimidine (B1678525) ring.
Detailed Protocol for the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:
-
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol (B145695) is heated at 80°C for 4 hours. The resulting product is isolated upon cooling and purified by recrystallization.[5]
-
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190°C for 8 hours. The product precipitates upon cooling and is collected by filtration.[5]
-
Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolo[3,4-d]pyrimidinone derivative is refluxed in phosphorus oxychloride (POCl3) for 6 hours. Excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed with water, and dried to yield the 4-chloro intermediate.[5]
This chloro intermediate serves as a versatile precursor for the synthesis of a wide array of 4-amino substituted this compound derivatives through nucleophilic aromatic substitution with various amines.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Add 2.5 µL of kinase solution (containing RET enzyme) to each well.
-
Add 2.5 µL of test compound solution or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 5 µL of a mixture of substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad)
-
Cell culture medium
-
Test compounds (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
This compound and its derivatives represent a highly versatile and valuable scaffold in modern drug discovery. Its ability to act as a purine isostere has been effectively leveraged in the development of potent and selective kinase inhibitors, most notably against the RET oncoprotein. The established synthetic routes and robust biological assays provide a clear path for the further exploration and optimization of this promising class of compounds. Moreover, the demonstrated activity of pyrazolo[3,4-d]pyrimidines against non-kinase targets such as the sigma-1 receptor and adenosine A3 receptor underscores the broad potential of this scaffold. For researchers and drug development professionals, the this compound core offers a compelling starting point for the design of novel therapeutics targeting a range of purine-binding proteins, with significant opportunities to address unmet medical needs in oncology and beyond.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Pyrazoloadenine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental mechanism of action of pyrazoloadenine and its derivatives as potent kinase inhibitors. Primarily targeting the REarranged during Transfection (RET) receptor tyrosine kinase, this compound-based compounds have emerged as significant therapeutic candidates in oncology. This document details their molecular interactions, impact on cellular signaling pathways, and the methodologies employed for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction: The this compound Scaffold
This compound is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its structure is amenable to modification, allowing for the development of potent and selective inhibitors against various protein kinases.[1][2] While the this compound core has shown activity against a range of kinases including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK1/2), and Src kinase, its most prominent and well-characterized role is in the inhibition of the RET oncoprotein.[1][3]
Primary Molecular Target: RET Receptor Tyrosine Kinase
The principal therapeutic target of this compound derivatives is the RET receptor tyrosine kinase.[1][2][4][5] RET is a critical signaling protein involved in cell growth, differentiation, and survival.[6][7] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and various types of thyroid carcinoma.[7][8] These alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumorigenesis.[7][8]
Mechanism of RET Inhibition: A Type II Binding Mode
In-depth studies, including in-silico modeling, have elucidated that this compound derivatives, such as the lead compound designated '8p', function as Type II kinase inhibitors.[1] This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain.[9][10][11]
In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor.[9][11] The binding of this compound derivative 8p to the RET kinase is characterized by:
-
Hydrogen Bonding: The pyrazolopyrimidine core forms crucial hydrogen bonds with residues Ala807 and Glu805 in the hinge region of the kinase.[1]
-
π-π Stacking: The this compound and a phenyl linker engage in π-π stacking interactions with the phenylalanine residue of the DFG motif (Phe893).[1]
-
Additional Interactions: An amide linker and an isoxazole (B147169) moiety on the compound form two additional hydrogen bonds with the backbone of Asp892.[1]
This binding mode locks the kinase in an inactive state, preventing the conformational changes required for ATP binding and catalysis.
Figure 1: Binding mode of a this compound derivative to the RET kinase.
Impact on Cellular Signaling Pathways
Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that are crucial for cell proliferation and survival.[7][8][12] By inhibiting RET autophosphorylation, this compound effectively blocks these pathways.[13] The primary signaling cascades affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[7][8]
-
PI3K/AKT Pathway: This cascade is critical for promoting cell survival and inhibiting apoptosis.[7][8]
-
JAK/STAT Pathway: This pathway is involved in cell growth and immune response.[7]
-
PLCγ Pathway: This pathway plays a role in cell migration and proliferation.[7][8]
Inhibition of these pathways by this compound leads to a reduction in cell viability, induction of apoptosis, and inhibition of anchorage-independent growth in cancer cells with aberrant RET signaling.[13]
Figure 2: this compound blocks multiple oncogenic signaling pathways.
Quantitative Data Summary
The efficacy of this compound derivatives has been quantified through various biochemical and cell-based assays. The following tables summarize the inhibitory concentrations (IC₅₀) and half-maximal effective concentrations (EC₅₀) for key compounds.
Table 1: Biochemical Activity of this compound Derivatives against RET Kinase
| Compound | Target Kinase | IC₅₀ (µM) | Notes | Reference |
| Unsubstituted Fragment | RET | 9.20 | Initial fragment hit. | [14] |
| Unsubstituted Fragment | TRKA | 57.07 | Shows selectivity for RET over TRKA. | [14] |
| 8p | RET | 0.000326 | Optimized lead compound. | [1][13][14][15] |
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Genetic Driver | EC₅₀ (µM) | Notes | Reference |
| Unsubstituted Fragment | LC-2/ad | RET-driven | 1.47 | Active but not selective. | [1] |
| Unsubstituted Fragment | KM-12 | TRKA-driven | 1.73 | Active against non-RET driven line. | [1] |
| Unsubstituted Fragment | A549 | Cytotoxic Control | 3.02 | Shows general cytotoxicity. | [1] |
| 8p | LC-2/ad | RET-driven | 0.016 | Potent and selective activity. | [1][13][14][15] |
| 8p | A549 | Cytotoxic Control | 5.92 | Significantly less cytotoxic. | [1][13][14][15] |
Experimental Protocols
The characterization of this compound inhibitors relies on a suite of standardized biochemical and cellular assays.
Discovery via Fragment-Based Drug Discovery (FBDD)
The identification of potent this compound inhibitors was achieved through an FBDD approach.[1][14][15] This strategy involves screening low-molecular-weight fragments for weak binding to the target, followed by iterative optimization to generate high-affinity leads.[1][4][5]
Figure 3: A typical workflow for fragment-based drug discovery.
Biochemical RET Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
Methodology:
-
Reagents: Recombinant human RET kinase, a suitable kinase buffer (e.g., 40-50 mM Tris/HEPES pH 7.5, 10-20 mM MgCl₂, 1 mM EGTA, DTT, BSA), ATP, and a peptide substrate.[16][17][18]
-
Procedure: a. The RET enzyme is pre-incubated with serially diluted this compound compounds in a 96- or 384-well plate.[16] b. The kinase reaction is initiated by adding a mixture of ATP and the substrate.[16] c. The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.[16][18] d. The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified.[16][17]
-
Detection: Luminescence-based assays such as ADP-Glo™ are commonly used, where the ADP generated is converted to ATP, which then drives a luciferase reaction. The resulting light signal is inversely proportional to the kinase inhibition.[16][17]
-
Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition) and plotted against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[16]
Cell Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Culture: RET-driven cancer cell lines (e.g., LC-2/ad) and control cell lines are seeded in 96-well plates and allowed to adhere.[19]
-
Treatment: Cells are treated with a range of concentrations of the this compound compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[19]
-
Detection:
-
Tetrazolium Reduction (MTT/MTS): A tetrazolium salt is added to the wells, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is measured to quantify viable cells.[20]
-
ATP Measurement (e.g., CellTiter-Glo®): A reagent is added to lyse the cells and measure the intracellular ATP levels via a luciferase reaction. Luminescence is directly proportional to the number of viable cells.
-
-
Data Analysis: The results are normalized to the vehicle-treated cells (100% viability), and the data is used to generate a dose-response curve to determine the EC₅₀ value.
Western Blotting for RET Phosphorylation
Objective: To assess the ability of this compound to inhibit RET autophosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a short duration (e.g., 2 hours).[2][6] Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][21]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like a BCA assay to ensure equal loading.[6][19]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: a. The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[21] b. The membrane is incubated with a primary antibody specific for phosphorylated RET (e.g., p-RET Tyr905).[2][6] c. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6] d. A chemiluminescent substrate is added, and the signal is detected.[6]
-
Normalization: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane is stripped and re-probed with an antibody against total RET protein.[6][22]
Conclusion
This compound and its derivatives represent a promising class of targeted anticancer agents. Their fundamental mechanism of action is the potent and selective inhibition of the RET receptor tyrosine kinase via a Type II binding mode. This locks the kinase in an inactive conformation, leading to the blockade of critical downstream signaling pathways, ultimately resulting in reduced proliferation and viability of RET-driven cancer cells. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this important class of kinase inhibitors.
References
- 1. onenucleus.com [onenucleus.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. selvita.com [selvita.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Ret Antibody | Cell Signaling Technology [cellsignal.com]
In Vitro Biological Evaluation of Novel Pyrazoloadenine Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological evaluation of novel pyrazoloadenine analogs, a promising class of compounds often investigated for their kinase inhibitory activity. This document details experimental protocols, presents quantitative data on their biological activity, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound Analogs
This compound and its derivatives, such as pyrazolo[3,4-d]pyrimidines, are heterocyclic compounds that act as bioisosteres of adenine.[1] This structural similarity allows them to interact with the ATP-binding sites of a wide range of protein kinases, making them attractive scaffolds for the development of kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical area of drug discovery.[2]
Novel this compound analogs have been investigated as inhibitors of several key kinases, including RET (Rearranged during Transfection), a receptor tyrosine kinase implicated in various cancers.[3][4] Beyond RET, this class of compounds has shown activity against other significant targets such as Cyclin-Dependent Kinase 2 (CDK2), Src family kinases, Bruton's tyrosine kinase (BTK), and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][5][6]
This guide will delve into the methodologies used to characterize the in vitro biological activity of these novel analogs, providing researchers with the necessary information to design and execute their own evaluation studies.
Quantitative Data Presentation: Kinase and Cellular Inhibition
The following tables summarize the in vitro inhibitory activities of various this compound and related pyrazolopyrimidine analogs against a panel of protein kinases and cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Table 1: Biochemical Kinase Inhibition Data for this compound and Related Analogs
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| Fragment 1 | RET | 9.20 | Biochemical Assay | [7] |
| TRKA | 57.07 | Biochemical Assay | [7] | |
| 3f | RET | 1.9 ± 2.81 | Biochemical Assay | [7] |
| 4a | RET | 6.82 ± 2.22 | Biochemical Assay | [7] |
| 4d | RET | 1.044 ± 0.27 | Biochemical Assay | [7] |
| 8c | RET | 0.0562 | Biochemical Assay | [7] |
| 8p | RET | 0.000326 | Biochemical Assay | [4] |
| eCF506 | SRC | <0.0005 | Biochemical Assay | [8] |
| ABL | >0.475 | Biochemical Assay | [8] | |
| 11a | SRC | <0.0005 | Biochemical Assay | [9] |
| YES | <0.0005 | Biochemical Assay | [9] | |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | Enzymatic Assay | [1] |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | Enzymatic Assay | [1] |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | Enzymatic Assay | [1] |
| MDVN1001 | BTK | 0.0009 | Enzymatic Assay | [6] |
| PI3Kδ | 0.149 | Enzymatic Assay | [6] |
Table 2: Cellular Activity of this compound and Related Analogs
| Compound ID | Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Type | Reference |
| Unsubstituted this compound | Non-RET driven cell lines | - | 1 and 3 | Cell Viability Assay | [4] |
| 8a | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 1.68 | Cellular Assay | [7] |
| 8c | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 0.37 | Cellular Assay | [7] |
| 8p | LC-2/ad (RET-driven) | Non-Small Cell Lung Cancer | 0.016 | Cellular Assay | [4] |
| A549 (cytotoxic control) | Lung Carcinoma | 5.92 | Cellular Assay | [4] | |
| Compound 14 | MCF-7 | Breast Cancer | 0.045 | Cytotoxicity Assay | [1] |
| HCT-116 | Colorectal Carcinoma | 0.006 | Cytotoxicity Assay | [1] | |
| HepG-2 | Hepatocellular Carcinoma | 0.048 | Cytotoxicity Assay | [1] | |
| Compound 15 | MCF-7 | Breast Cancer | 0.046 | Cytotoxicity Assay | [1] |
| HCT-116 | Colorectal Carcinoma | 0.007 | Cytotoxicity Assay | [1] | |
| HepG-2 | Hepatocellular Carcinoma | 0.048 | Cytotoxicity Assay | [1] |
Key Signaling Pathways Targeted by this compound Analogs
This compound analogs exert their effects by inhibiting protein kinases involved in crucial cellular signaling pathways. Understanding these pathways is essential for interpreting the biological data.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is vital for the normal development of the nervous and renal systems.[3][10] Gain-of-function mutations or rearrangements of the RET gene lead to its constitutive activation, driving the proliferation, survival, and metastasis of cancer cells in various malignancies, including thyroid and non-small cell lung cancer.[11][12] Upon activation, RET dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[12]
Other Key Kinase Targets
-
CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, particularly the G1/S phase transition.[13][14] Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in cancer.[15]
-
Src (Sarcoma) Kinase: A non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[16][17][18] Elevated Src activity is observed in many solid tumors.[16]
-
BTK (Bruton's Tyrosine Kinase): A crucial enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development, proliferation, and survival.[19][20] BTK inhibitors are effective in treating B-cell malignancies.[8]
-
RIPK1 (Receptor-Interacting Protein Kinase 1): A serine/threonine kinase that plays a dual role in cell survival by activating NF-κB and in cell death through apoptosis and necroptosis.[21][22][23] It is a key mediator of inflammation.[21]
Experimental Protocols
Detailed methodologies for the in vitro evaluation of this compound analogs are provided below.
General Experimental Workflow
The in vitro evaluation of novel kinase inhibitors typically follows a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on specific signaling pathways.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 values of test compounds against a specific kinase.[20]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[20] Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal.[20] An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[20]
Materials:
-
Recombinant kinase (e.g., RET, CDK2, Src, BTK, RIPK1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase-specific Alexa Fluor® 647-labeled tracer
-
Kinase Buffer
-
Test this compound analogs
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Further dilute to a 4X final concentration in Kinase Buffer.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in Kinase Buffer.
-
Assay Assembly: In a 384-well plate, add:
-
4 µL of the 4X test compound dilution.
-
8 µL of the 2X kinase/antibody mixture.
-
4 µL of the 4X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.[20]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound analogs on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., LC-2/ad, A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs in fresh medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, confirming that the this compound analog is engaging its intended target within the cell.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.
Materials:
-
Treated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat them with the this compound analog at various concentrations and time points. Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-RET) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates successful target inhibition.
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency and selectivity of these inhibitors.
For pyrazolo[3,4-d]pyrimidine-based RET inhibitors, it has been shown that modifications at different positions can probe various pockets within the kinase active site. For instance, substitutions at the C-3 position can extend into the back pocket of the RET kinase, while modifications at the N1-pyrazole position can interact with the solvent front.[7] A fragment-based drug discovery approach has been successfully employed to merge scaffolds that interact with different domains of the RET active site, leading to the development of highly potent and selective inhibitors like compound 8p .[7]
Similarly, for pyrazolo[3,4-d]pyrimidine derivatives targeting FLT3 and VEGFR2, replacing the amine linker at the 4-position with an oxygen atom has been shown to improve anti-angiogenic activity and enzymatic potency.[24] These examples highlight the importance of systematic chemical modifications and subsequent biological evaluation to develop optimized this compound-based kinase inhibitors.
Conclusion
The in vitro biological evaluation of novel this compound analogs is a multi-faceted process that requires a combination of biochemical and cell-based assays. This technical guide has provided detailed protocols for key experiments, summarized relevant quantitative data, and visualized the underlying biological pathways. By following a systematic workflow, researchers can effectively characterize the potency, selectivity, and mechanism of action of these promising compounds, paving the way for the development of new targeted therapies for a range of diseases.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the RET Proto-oncogene in Cancer and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET tyrosine kinase signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are CDK2 modulators and how do they work? [synapse.patsnap.com]
- 16. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. researchgate.net [researchgate.net]
- 20. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Vanguard of Cancer Therapeutics: A Technical Primer on the Anticancer Screening of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of heterocyclic compounds. Among these, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of the preliminary anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved in their evaluation.
Quantitative Anticancer Activity Data
The anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values of selected derivatives from various studies, offering a comparative view of their activity spectrum.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [1] |
| 1a | A549 | 2.24 | [2][3] |
| 1a | MCF-7 | 42.3 | [2] |
| 1d | MCF-7 | 1.74 | [2] |
| 5 | HT1080 | 96.25 | [4] |
| 5 | Hela | 74.8 | [4] |
| 5 | Caco-2 | 76.92 | [4] |
| 5 | A549 | 148 | [4] |
| 7 | HT1080 | 43.75 | [4] |
| 7 | Hela | 17.50 | [4] |
| 7 | Caco-2 | 73.08 | [4] |
| 7 | A549 | 68.75 | [4] |
| 12b | MDA-MB-468 | 3.343 | [5] |
| 12b | T-47D | 4.792 | [5] |
| 18d | HEPG-2 | 3.65 | [6] |
| 18d | MCF-7 | 1.45 | [6] |
| 18d | HCT-116 | 2.00 | [6] |
| 10e | MCF-7 | 11 | [7] |
| 10d | MCF-7 | 12 | [7] |
| 7 | MCF-7 | 14 | [7] |
| PP-31d | NCI-H460 | 2 | [8] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against Specific Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 | [5] |
| 14 | CDK2/cyclin A2 | 0.057 | [9] |
| 13 | CDK2/cyclin A2 | 0.081 | [9] |
| 15 | CDK2/cyclin A2 | 0.119 | [9] |
Experimental Protocols
The preliminary anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives relies on a series of well-established in vitro assays. These protocols are designed to assess the cytotoxic and antiproliferative effects of the compounds on cancer cells.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazolo[3,4-d]pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control.
b) SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution (10 mM).
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
Apoptosis Assays
a) Flow Cytometric Analysis of Apoptosis
Flow cytometry can be used to quantify the percentage of apoptotic cells after treatment with pyrazolo[3,4-d]pyrimidine derivatives.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with a combination of Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
b) Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured to confirm the induction of apoptosis.
-
Cell Lysis: Treated cells are lysed to release cellular contents.
-
Substrate Addition: A specific fluorogenic or chromogenic substrate for a particular caspase (e.g., caspase-3, -7, or -9) is added to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is then quantified using a fluorometer or spectrophotometer.
Visualizing the Mechanisms of Action
The anticancer effects of pyrazolo[3,4-d]pyrimidines are often attributed to their ability to modulate key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate some of the commonly targeted pathways and the general workflow for anticancer drug screening.
Caption: General workflow for the preliminary anticancer screening of pyrazolo[3,4-d]pyrimidines.
Caption: Targeted signaling pathways of pyrazolo[3,4-d]pyrimidine derivatives in cancer cells.
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for the development of potent anticancer agents.[6] These compounds have been shown to inhibit various kinases that are crucial for cancer cell survival and proliferation, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinase.[1][6] By targeting these key signaling nodes, pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.[2][5][8] The generation of reactive oxygen species (ROS) has also been identified as a mechanism of action for some derivatives, further contributing to their apoptotic effects.[8][10] The structural similarity of pyrazolo[3,4-d]pyrimidines to purines allows them to act as bioisosteres, effectively competing with endogenous ligands for binding sites on key enzymes.[9][11] This multifaceted approach to inhibiting cancer cell growth underscores the therapeutic potential of this class of compounds. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial in translating the promising in vitro results into clinically effective cancer therapies.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives as potential antitumor agents: exploratory synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Pyrazoloadenine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors at the forefront of modern drug discovery. Among the myriad of scaffolds explored, pyrazoloadenine and its related pyrazolopyrimidine derivatives have emerged as a privileged class of compounds demonstrating significant potential in modulating the activity of a diverse range of kinases. This technical guide provides a comprehensive overview of the core aspects of this compound derivatives as kinase inhibitors, focusing on their structure-activity relationships, inhibitory profiles, and the experimental methodologies crucial for their evaluation.
Quantitative Inhibitory Activity of this compound and Related Derivatives
The potency and selectivity of this compound derivatives are central to their therapeutic potential. The following tables summarize the in vitro inhibitory activities of a selection of these compounds against various kinases, providing a comparative view of their efficacy.
Table 1: Inhibitory Activity of this compound Derivatives against RET and TRKA Kinases [1]
| Compound ID | Target Kinase | IC50 (µM) | Cell-Based Assay (Cell Line) | EC50 (µM) |
| Fragment 1 | RET | 9.20 | LC-2/ad (RET-driven) | 1.47 |
| TRKA | 57.07 | KM-12 (TRKA-driven) | 1.73 | |
| 3f | RET | 1.9 | - | - |
| 4a | RET | 6.82 | - | - |
| 4d | RET | 1.044 | - | - |
| 8c | RET | 0.0562 | LC-2/ad | 0.37 |
| 8p | RET | 0.000326 | LC-2/ad | 0.016 |
| A549 (Cytotoxic control) | 5.92 |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1-NA-PP1 | PKD1 | ~100 | [2] |
| 3-IN-PP1 | PKD2 | 33 | [3] |
| Compound 8 | BTK | 2.1 | [4] |
| Ibrutinib (reference) | BTK | 2.0 | [4] |
| Exemplified Compound | BTK | 0.9 | [5] |
| Si306 | Src | (See original paper for value) | [6] |
| pro-Si306 | Src | (See original paper for value) | [6] |
| Compound 19 | BTK | 29.9 | [7] |
Key Signaling Pathway: The RET Kinase Cascade
The Rearranged during Transfection (RET) receptor tyrosine kinase is a key signaling hub involved in cell growth, differentiation, and survival. Its aberrant activation is a known driver in several cancers. This compound derivatives have shown significant promise as potent RET inhibitors.
Caption: Simplified RET signaling pathway and the point of inhibition by this compound derivatives.
Experimental Protocols
The evaluation of kinase inhibitors requires a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
General Protocol for Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)[8]
This protocol outlines a common method for measuring the activity of a kinase and the inhibitory effect of test compounds.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the target kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
General Protocol for Cell-Based Proliferation Assay (e.g., MTT Assay)[6]
This protocol assesses the effect of the inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 or IC50 value.
Experimental and Drug Discovery Workflow
The discovery and development of novel kinase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for kinase inhibitor drug discovery.[8][9][10]
Structure-Activity Relationship (SAR) of this compound Derivatives
The systematic modification of the this compound scaffold allows for the fine-tuning of potency and selectivity. The following diagram illustrates key structural regions and their impact on activity.
Caption: Key structure-activity relationships of the this compound scaffold.
Note: Due to the limitations of the current environment, a placeholder is used for the chemical structure image in the SAR diagram. In a full implementation, this would be replaced with a visual representation of the this compound core with R-groups indicated.
Conclusion
This compound derivatives represent a highly versatile and potent class of kinase inhibitors with significant therapeutic potential. Their development, guided by a deep understanding of structure-activity relationships and rigorous experimental evaluation, continues to be a promising avenue for the discovery of novel targeted therapies. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important field of medicinal chemistry.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Exploratory Synthesis of Novel Pyrazoloadenine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory synthesis of novel pyrazoloadenine compounds, a class of molecules with significant therapeutic potential, particularly in oncology. This document details synthetic methodologies, presents key biological activity data, and illustrates the signaling pathways these compounds modulate.
Introduction
This compound derivatives are heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. These activities stem from their ability to act as kinase inhibitors, targeting a range of protein kinases involved in cellular signaling pathways critical to cancer and other diseases. Notably, pyrazoloadenines have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK1/2), Src kinase, and Receptor-Interacting Protein Kinase (RIPK1).[1] A significant focus of recent research has been on their development as inhibitors of the REarranged during Transfection (RET) oncoprotein, a driver in certain types of non-small cell lung cancer and thyroid cancers.[1][2] This guide will delve into the synthetic strategies employed to create novel this compound analogs, the quantitative assessment of their biological efficacy, and the molecular pathways they influence.
Synthetic Strategies and Methodologies
The exploratory synthesis of novel this compound compounds often involves a multi-step approach, starting from a core this compound scaffold that is subsequently functionalized to explore structure-activity relationships (SAR). A common strategy is fragment-based drug discovery, where small molecular fragments are identified and then optimized to generate more potent and selective lead compounds.[1][2]
General Synthetic Schemes
A prevalent synthetic route begins with the functionalization of a this compound core. For instance, iodination of the this compound scaffold can be achieved using N-iodosuccinimide, followed by N-alkylation at the N1-pyrazole position using various alkyl halides in the presence of a base like potassium carbonate.[1] Further diversification can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties at specific positions.[1]
Another approach involves the construction of the pyrazolo[3,4-d]pyrimidine core from acyclic precursors. This can be achieved through the cyclocondensation of hydrazine (B178648) derivatives with 1,3-difunctional compounds.[3] For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide can be reacted with diethyl oxalate (B1200264) to form the pyrimidine (B1678525) ring.[4]
Experimental Protocols
Below are detailed methodologies for key synthetic transformations in the synthesis of this compound derivatives.
1. Iodination of this compound: [1]
-
To a solution of this compound in dimethylformamide (DMF), add N-iodosuccinimide.
-
Heat the reaction mixture to 85°C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the iodinated this compound.
2. N-Alkylation of Iodinated this compound: [1]
-
To a solution of the iodinated this compound in DMF, add potassium carbonate and the desired alkyl iodide or bromide.
-
Heat the reaction mixture to 80°C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3. Suzuki Coupling for C-3 Substitution: [1]
-
In a microwave vial, combine the C-3 iodinated this compound derivative, the corresponding boronic acid, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., K3PO4).
-
Add a solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Irradiate the mixture in a microwave reactor at 100°C for 1 hour.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
4. Synthesis of Pyrazolo[3,4-d]pyrimidine Core: [4]
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and diethyl oxalate is refluxed for 5 hours.
-
The reaction mixture is then cooled to room temperature overnight.
-
The resulting precipitate is collected by filtration, washed with petroleum ether, and dried to give the ethyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate.
Biological Activity and Data Presentation
The biological activity of novel this compound compounds is typically assessed through in vitro biochemical assays against target kinases and cell-based assays to determine their effect on cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
Inhibition of RET Kinase and RET-Driven Cancer Cells
A fragment-based drug discovery approach has been successfully employed to develop potent and selective this compound-based inhibitors of the RET oncoprotein.[1][2] An initial unsubstituted this compound fragment showed activity against RET but also exhibited cytotoxicity in non-RET driven cell lines.[1][2] Through iterative optimization by adding substituents to probe different domains of the RET active site, a novel lead compound, 8p , was identified with significantly improved activity and selectivity.[1][2]
| Compound | RET IC50 (µM)[1] | LC-2/ad EC50 (µM) (RET-driven)[1] | A549 EC50 (µM) (Cytotoxic control)[1] |
| Fragment 1 | 9.20 | 1 | 1 |
| 8p | 0.000326 | 0.016 | 5.92 |
Activity Against Other Cancer Cell Lines
Novel pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor activity against a panel of cancer cell lines. For instance, compound 1a exhibited high inhibitory activity against four different tumor cell lines.[4] Another study on pyrazolo[3,4-d]pyrimidines identified compounds 5e and 6 as potent cytotoxic agents against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[5]
| Compound | Cell Line | IC50 (µM)[5] |
| 5e | MCF-7 | 1.4 |
| 6 | HepG2 | 0.4 |
| Doxorubicin | MCF-7 | 1.02 |
| Doxorubicin | HepG2 | 0.9 |
Signaling Pathways Modulated by this compound Compounds
This compound derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and development.
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream signaling cascades.[1] Gene fusions involving RET are oncogenic drivers in a subset of non-small cell lung cancers.[1] Inhibition of the RET kinase domain by small molecules like pyrazoloadenines can block these downstream signals, leading to impaired cancer cell growth.[1] Key downstream pathways include the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways.[6]
Caption: The RET signaling pathway and its inhibition by this compound compounds.
PI3K/Akt/ERK1/2 Signaling Pathway
The PI3K/Akt pathway is a major signaling cascade that promotes cell proliferation and survival in many types of cancer.[7] Some pyrazolinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7] Downstream of Akt, the Raf-1/MEK/ERK1/2 pathway can also be affected, leading to a reduction in cell proliferation and metastasis.[7]
Caption: Inhibition of the PI3K/Akt/ERK1/2 pathway by pyrazolinone compounds.
Experimental Workflow for Drug Discovery
The process of discovering novel this compound-based drug candidates typically follows a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for fragment-based discovery of this compound inhibitors.
Conclusion
The exploratory synthesis of novel this compound compounds represents a promising avenue for the development of targeted therapies, particularly for cancers driven by specific kinase mutations. The synthetic strategies outlined in this guide, coupled with robust biological evaluation and a deep understanding of the underlying signaling pathways, provide a solid foundation for researchers and drug development professionals in this field. The continued exploration of the chemical space around the this compound scaffold is likely to yield even more potent and selective drug candidates in the future.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidines: Synthesis, in vitro cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential.[1][2] Structurally, it is an isostere of adenine (B156593), a fundamental component of DNA and RNA, which allows derivatives to act as competitive inhibitors for various enzymes, particularly kinases.[1][3] This mimicry of the adenine ring of adenosine (B11128) triphosphate (ATP) enables these compounds to bind to the hinge region of kinase active sites, leading to the modulation of various signaling pathways.[1] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5] Notably, several compounds based on this scaffold have entered clinical trials, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][6]
This document provides a comprehensive overview of the synthetic strategies for constructing pyrazolo[3,4-d]pyrimidine scaffolds, detailed experimental protocols for key reactions, and a summary of their biological activities.
Synthetic Routes Overview
The construction of the pyrazolo[3,4-d]pyrimidine ring system is primarily achieved through the cyclization of appropriately substituted pyrazole (B372694) precursors. The most prevalent strategies involve the use of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives, which undergo condensation with various one-carbon synthons.
A common and versatile method starts with the reaction of a hydrazine (B178648) with a malononitrile (B47326) derivative to form a 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with reagents like formamide, formic acid, or triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications at various positions of the scaffold allow for the generation of diverse chemical libraries for drug discovery.
For instance, a widely employed route involves the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one intermediate using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with various amines to introduce diversity at the C4 position.[7][8][9]
Data Presentation: Biological Activities
The following table summarizes the in vitro biological activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target Cell Line/Enzyme | IC₅₀ / GI₅₀ (µM) | Reference |
| 1a | A549 (Lung Carcinoma) | 2.24 | [10] |
| MCF-7 (Breast Adenocarcinoma) | 42.3 | [10] | |
| HepG2 (Hepatocellular Carcinoma) | >50 | [10] | |
| PC-3 (Prostate Adenocarcinoma) | >50 | [10] | |
| 1d | MCF-7 (Breast Adenocarcinoma) | 1.74 | [10] |
| Compound 10b | MDA-MB-231 (Breast Adenocarcinoma) | 5.5-11 µg/ml | [5][11] |
| MCF-7 (Breast Adenocarcinoma) | 5.5-11 µg/ml | [5][11] | |
| SF-268 (CNS Cancer) | 5.5-11 µg/ml | [5][11] | |
| B16F-10 (Melanoma) | 5.5-11 µg/ml | [5][11] | |
| Compound 7f | DHFR Enzyme | Not specified | [12] |
| Compound XVI | 60-NCI cell lines | GI₅₀ between 0.018 and 9.98 | [4] |
| (NSC no – 833644) | |||
| Compound XIX | 60-NCI cell lines | GI₅₀ between 0.018 and 9.98 | [13] |
| EGFR Tyrosine Kinase | IC₅₀ = 0.135 | [13] | |
| Compound XX | 60-NCI cell lines | GI₅₀ between 0.018 and 9.98 | [13] |
| EGFR Tyrosine Kinase | IC₅₀ = 0.034 | [13] | |
| VIIa | 57 different cell lines | IC₅₀ = 0.326 to 4.31 | [9] |
Experimental Protocols
Herein, we provide detailed methodologies for the synthesis of key pyrazolo[3,4-d]pyrimidine intermediates and final compounds, adapted from the literature.
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1)
This protocol describes the synthesis of a core pyrazolo[3,4-d]pyrimidin-4-one structure.[14]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)
-
To a solution of 2-(1-ethoxyethylidene)malononitrile (A) in ethanol (B145695), add phenylhydrazine.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford compound (B).
Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1)
-
Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL).[14]
-
Reflux the solution for 7 hours.[14]
-
After the reflux, pour the reaction mixture into ice water.
-
A precipitate will form. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure P1.[14]
Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)
This protocol outlines the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one core, a key step for further derivatization.[7]
-
Suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) in phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 6 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate. Filter the solid, wash thoroughly with water, and dry to yield the 4-chloro derivative (4).
Protocol 3: Synthesis of N-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5)
This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.[7]
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) in an appropriate solvent (e.g., ethanol, isopropanol), add the desired amine (e.g., 4-aminobenzoic acid).
-
Add a base such as triethylamine (B128534) or diisopropylethylamine to scavenge the HCl generated.
-
Reflux the reaction mixture for the required time (typically 4-12 hours), monitoring by TLC.
-
After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound (5).
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activities | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
Microwave-Assisted Synthesis of Pyrazoloadenine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazoloadenine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of adenine, is a privileged structure in medicinal chemistry, known to interact with various biological targets. Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.
I. Introduction
This compound derivatives, specifically those with the pyrazolo[3,4-d]pyrimidine core, are recognized as potent inhibitors of various kinases and enzymes implicated in cancer progression. Their structural similarity to purines allows them to act as ATP-competitive inhibitors in the active sites of kinases. Key molecular targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Dihydrofolate Reductase (DHFR), and the RET (Rearranged during Transfection) proto-oncogene. Inhibition of these pathways can disrupt tumor angiogenesis, DNA synthesis, and oncogenic signaling, respectively, making these compounds highly attractive for cancer drug discovery.
Microwave irradiation has emerged as a powerful tool in the synthesis of these heterocyclic compounds. The ability of microwaves to directly and efficiently heat the reaction mixture leads to a significant acceleration of reaction rates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
II. Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis and biological evaluation of this compound derivatives.
Table 1: Microwave-Assisted Synthesis of 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [1][2]
| Compound | R1 | R2 | Reaction Time (min) | Yield (%) |
| 1a | Phenyl | Benzyl | 55 | 83 |
| 1b | 4-Chlorophenyl | Benzyl | 55 | 82 |
| 1c | Phenyl | 4-Methoxybenzyl | 55 | 85 |
| 1d | 4-Chlorophenyl | 4-Methoxybenzyl | 55 | 81 |
General Reaction Conditions: Methyl 5-amino-1H-pyrazole-4-carboxylate derivative, primary amine, and trimethyl orthoformate in ethanol (B145695), irradiated at 160°C.
Table 2: Anticancer and Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| II-1 | VEGFR-2 | HepG2 | 5.90 ± 0.05 | [3][4] |
| Sorafenib (Ref.) | VEGFR-2 | HepG2 | 9.05 ± 0.54 | [3][4] |
| 12b | VEGFR-2 | - | 0.063 ± 0.003 | [5][6] |
| 12b | - | MDA-MB-468 | 3.343 ± 0.13 | [6] |
| 12b | - | T-47D | 4.792 ± 0.21 | [6] |
| Sunitinib (Ref.) | VEGFR-2 | - | 0.035 ± 0.012 | [5][6] |
| 7e | DHFR | - | 1.83 | [7] |
| 7f | DHFR | - | < 1 | [7][8] |
| Methotrexate (Ref.) | DHFR | - | 5.57 | [7] |
| 6i | DHFR | - | 2.41 | [9] |
| 6i | TS | - | 8.88 | [9] |
| 23a | RET Kinase | - | Significant | [10] |
| 23c | RET Kinase | BaF3/CCDC6-RET | Significant | [10] |
| 10e | - | MCF-7 | 11 | [11][12] |
| 10d | - | MCF-7 | 12 | [11][12] |
| Doxorubicin (Ref.) | - | MCF-7 | 5 | [11] |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. "-" indicates data not available.
III. Experimental Protocols
Protocol 1: Three-Component Microwave-Assisted Synthesis of 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[1]
This protocol describes a one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from a substituted 5-aminopyrazole-4-carboxylate, a primary amine, and trimethyl orthoformate.
Materials:
-
Substituted methyl 5-aminopyrazole-4-carboxylate (1 mmol)
-
Primary amine (3 mmol)
-
Trimethyl orthoformate (0.33 mL, 3 mmol)
-
Ethanol (2 mL)
-
10 mL seamless pressure vial
-
Microwave synthesizer (e.g., Discover SP, CEM)
Procedure:
-
To a 10 mL seamless pressure vial, add the substituted methyl 5-aminopyrazole-4-carboxylate (1 mmol), the primary amine (3 mmol), trimethyl orthoformate (0.33 mL), and ethanol (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160°C for 55 minutes. The microwave power should be set to a maximum of 150 W with a pressure limit of 435 psi.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The precipitated product is then isolated by vacuum filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the microwave-assisted synthesis and biological evaluation of this compound derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Caption: DHFR metabolic pathway and its inhibition by this compound derivatives.
Caption: Oncogenic RET signaling pathway and its inhibition by this compound derivatives.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 3. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Evaluation of Pyrazoloadenine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoloadenine and its related pyrazole (B372694) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as inhibitors of protein kinases.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] This document provides a comprehensive set of protocols for the biological evaluation of novel this compound compounds, covering initial screening for kinase inhibition and cellular effects on viability, apoptosis, and cell cycle progression.
Data Presentation: In Vitro Potency of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency (IC₅₀) of several representative pyrazole-based compounds against various kinases and cancer cell lines. This data is illustrative and serves as a benchmark for evaluating new chemical entities.
Table 1: Kinase Inhibitory Activity of Pyrazole Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Assay Method | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | < 100 | Biochemical Assay | [3] |
| This compound (8p) | RET | 0.326 | Biochemical Assay | [1][4] |
| Pyrazole Derivative (4) | CDK2 | 3820 | Enzyme Inhibition Assay | [5] |
| Pyrazole Derivative (9) | CDK2 | 960 | Enzyme Inhibition Assay | [5] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | ADP-Glo Assay | [6] |
| 1H-pyrazolo[3,4-b]pyridine (15y) | TBK1 | 0.2 | Biochemical Assay | [7] |
Table 2: Cellular Activity of Pyrazole Compounds
| Compound Class | Cell Line | Effect | EC₅₀ / % Effect | Reference |
| This compound (8p) | LC-2/ad (RET-driven) | Reduced Cell Viability | 16 nM | [1][4] |
| This compound (8p) | A549 (Cytotoxic control) | Reduced Cell Viability | 5920 nM | [1][4] |
| Pyrazole Derivative (Tosind) | HT29 | Apoptotic Death | 23.7% | [8][9] |
| Pyrazole Derivative (Tospyrquin) | HT29 | Apoptotic Death | 14.9% | [8][9] |
| Pyrazole Derivative (4) | HCT-116 | G1 Phase Arrest | Significant | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to quantify the activity of a purified kinase and the inhibitory potential of test compounds by measuring the amount of ADP produced in the kinase reaction.[2][6]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound compound in the appropriate buffer. Include a DMSO-only vehicle control.
-
Reaction Setup:
-
Initiation: To start the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be near the Kₘ for the specific kinase.[2]
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.[2][6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[8][10]
Materials:
-
Cancer cell line of interest (e.g., HT29, A549)
-
Complete cell culture medium
-
This compound compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the this compound compound. Include a vehicle-only (DMSO) control and a no-cell background control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[11]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC₅₀ value.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol uses flow cytometry to analyze the cell cycle distribution and quantify apoptosis in cells treated with this compound compounds. Propidium Iodide (PI) staining is used to determine the DNA content for cell cycle analysis, while Annexin V/PI co-staining can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound compound stock solution
-
Flow cytometry staining buffer
-
For Cell Cycle: Propidium Iodide (PI) / RNase staining solution.
-
For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of the this compound compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge to form a cell pellet.
-
Staining (Cell Cycle):
-
Staining (Apoptosis):
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer. For cell cycle, acquire the fluorescence signal from PI to measure DNA content. For apoptosis, acquire signals for both FITC (Annexin V) and PI.
-
Data Analysis:
-
Cell Cycle: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases of the cell cycle.[5][12]
-
Apoptosis: Analyze the dot plot to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Visualizations: Signaling Pathways and Workflows
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
Application Notes and Protocols for Pyrazoloadenine in Cell-Based Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenine and its derivatives have emerged as a promising class of small molecules in anticancer drug discovery. These compounds have demonstrated potent inhibitory activity against various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. A notable target of certain this compound derivatives is the REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound compounds in cell-based anticancer assays.
Mechanism of Action: Inhibition of the RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands, dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for promoting cell proliferation, survival, and differentiation.[1][4] In several cancers, RET is constitutively activated due to mutations or chromosomal rearrangements, leading to uncontrolled cell growth.[5]
This compound-based inhibitors function by competing with ATP for the binding site in the kinase domain of the RET oncoprotein.[1] This inhibition blocks the autophosphorylation of RET and consequently abrogates the downstream signaling cascades, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][6]
Caption: Inhibition of the RET signaling pathway by this compound.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented in micromolar (µM).
Table 1: Activity of this compound Derivatives Against RET Kinase and Cancer Cell Lines [2][3]
| Compound | Target/Cell Line | Description | IC50 (µM) | EC50 (µM) |
| Unsubstituted this compound | RET | Biochemical Assay | 9.20 | - |
| LC-2/ad | RET-driven NSCLC | - | 1.47 | |
| KM-12 | TRKA-driven control | - | 1.73 | |
| A549 | Cytotoxic control | - | 3.02 | |
| Compound 3f | RET | Biochemical Assay | 1.9 | - |
| Compound 4a | RET | Biochemical Assay | 6.82 | - |
| Compound 4d | RET | Biochemical Assay | 1.044 | - |
| Compound 8p | RET | Biochemical Assay | 0.000326 | - |
| LC-2/ad | RET-driven NSCLC | - | 0.016 | |
| A549 | Cytotoxic control | - | 5.92 |
Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) [7]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 10.06 |
| HCT-116 | Colorectal Carcinoma | Not specified |
| HEPG2 | Liver Carcinoma | Not specified |
Table 3: Cytotoxic Activity of Pyrazole (B372694) Derivative (PTA-1) [8]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the anticancer effects of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549, LC-2/ad)
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of the this compound compound (e.g., IC50 concentration) for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[9]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for 24 to 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. For instance, treatment of A549 cells with a pyrazolo[3,4-d]pyridazine derivative has been shown to induce G2/M phase arrest.[7] Similarly, a pyrazole derivative was found to cause S and G2/M phase arrest in MDA-MB-231 cells.[8]
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of targeted anticancer therapies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these compounds in cell-based assays to investigate their anticancer properties, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 7. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazoloadenine in Kinase Inhibition Assays: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrazoloadenine, a potent kinase inhibitor, in various kinase inhibition assays. This compound and its derivatives have demonstrated significant inhibitory activity against a range of protein kinases, making them valuable tools in cancer research and drug discovery.
Introduction to this compound
This compound is a heterocyclic compound that acts as an ATP-competitive kinase inhibitor. Its scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to the ATP-binding site of numerous kinases. This characteristic has led to the development of various this compound-based inhibitors targeting kinases implicated in oncogenesis and other diseases. Pyrazoloadenines have been shown to inhibit a wide range of protein kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases 1 and 2 (CDK1/2), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1)[1].
A significant focus of this compound research has been on the inhibition of the REarranged during Transfection (RET) proto-oncogene.[1][2][3] RET is a receptor tyrosine kinase whose aberrant activation is a driver in several types of cancers, including non-small cell lung cancer and thyroid cancer.[1][4] Fragment-based drug discovery approaches utilizing a this compound library have led to the identification of highly potent and selective RET inhibitors.[1][2][3]
Data Presentation: Inhibitory Profile of this compound Derivatives
The following table summarizes the inhibitory activity of various this compound derivatives against RET kinase and their effects on cell viability. This data is crucial for comparing the potency and selectivity of different analogs.
| Compound/Fragment | Target Kinase | IC50 (µM) | Cell Line | EC50 (µM) |
| Unsubstituted this compound | RET | 9.20[1] | LC-2/ad (RET-driven) | 1.47[1] |
| TRKA | 57.07[1] | KM-12 (TRKA-driven) | 1.73[1] | |
| A549 (Cytotoxic control) | 3.02[1] | |||
| Optimized Derivatives | ||||
| 3f | RET | 1.9 ± 2.81[1] | - | - |
| 4a | RET | 6.82 ± 2.22[1] | - | - |
| 4d | RET | 1.044 ± 0.27[1] | - | - |
| 8c | RET | 0.0562[1] | LC-2/ad | 0.37[1] |
| 8p (Lead Compound) | RET | 0.000326[1][3] | LC-2/ad | 0.016[1][3] |
| A549 | 5.92[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's inhibitory activity.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.
Materials:
-
Purified recombinant kinase (e.g., RET, BTK, Src, CDK1/2, RIPK1)
-
Kinase-specific substrate
-
This compound or its derivatives
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 2 µL of the diluted kinase enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Kinase Reaction: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of this compound on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., LC-2/ad for RET)
-
Cell culture medium and supplements
-
This compound or its derivatives
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase's substrate
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Protein Phosphorylation:
-
Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated substrate, followed by an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) system. To normalize, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA). Calculate the percentage of inhibition of substrate phosphorylation for each this compound concentration relative to the DMSO control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novartis presents new RET inhibitors for lung adenocarcinoma | BioWorld [bioworld.com]
Application Notes: Synthesis of 1,4,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural similarity to endogenous purines. This structural analogy allows them to act as bioisosteres and interact with a variety of biological targets, including protein kinases. The development of synthetic methodologies to access substituted derivatives of this scaffold is crucial for the exploration of their therapeutic potential. These application notes provide detailed protocols for the synthesis of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, targeting researchers and professionals in drug discovery and development. Two primary synthetic strategies are outlined: a classical approach involving the construction of the heterocyclic core from a substituted aminopyrazole precursor, and a more contemporary divergent approach utilizing microwave-assisted cross-coupling reactions to introduce substituents onto a pre-formed pyrazolo[3,4-d]pyrimidine scaffold.
Method 1: Synthesis via Cyclization of a 5-Aminopyrazole Precursor
This method involves the initial synthesis of a substituted 5-aminopyrazole, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications can then be made to introduce further substituents.
Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (B127407) to yield a key pyrazolo[3,4-d]pyrimidin-4-one intermediate.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-20 volumes) is heated to reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-10 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
Protocol 2: Chlorination of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the chlorination at the 4-position, a common step to enable subsequent nucleophilic substitution reactions.
Materials:
-
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Trimethylamine (B31210) (optional)
Procedure:
-
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) is suspended in phosphorus oxychloride (5-10 volumes).
-
A catalytic amount of trimethylamine can be added.
-
The mixture is heated to reflux and maintained at this temperature for 6-18 hours, with reaction progress monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1][2]
Further substitution at the 4-position can be achieved by reacting the 4-chloro derivative with various nucleophiles (e.g., amines, hydrazines).
Method 2: Divergent Microwave-Assisted Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines
This modern approach allows for the rapid and efficient synthesis of a library of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines from a common intermediate, 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The key step is a one-pot N1-alkylation and C3-arylation/vinylation via a Suzuki-Miyaura cross-coupling reaction, facilitated by microwave irradiation.[3]
Protocol 3: One-Pot N1-Alkylation and Suzuki-Miyaura Cross-Coupling
Materials:
-
3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
-
Alkyl halide (e.g., isopropyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Aryl or vinyl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Water
Procedure:
-
To a 10 mL microwave tube, add 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), K₂CO₃ (5 equivalents), and DMF (2.0 mL).
-
Add the alkyl halide (3 equivalents).
-
Seal the tube and heat the mixture at 200 °C for 10 minutes under microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
To the same tube, add the aryl or vinyl boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and water (1.0 mL).
-
Stir the mixture at ambient temperature for 3 minutes.
-
Heat the reaction at 150 °C for 15 minutes under microwave irradiation.
-
After cooling, the reaction mixture can be purified by standard chromatographic methods to isolate the desired 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidine.
Quantitative Data Summary
| Method/Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Method 1 | ||||||
| Protocol 1 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Formamide | Reflux, 10 h | ~70% | [1] |
| Protocol 2 | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | POCl₃ | Reflux, 18 h | ~65% | [1] |
| Method 2 | ||||||
| Protocol 3 | 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | 1-Isopropyl-3-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Isopropyl chloride, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Microwave | Not specified |
Visualizations
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
References
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pyrazoloadenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vivo studies with pyrazoloadenine-based compounds, a promising class of kinase inhibitors targeting oncogenic drivers such as the REarranged during Transfection (RET) proto-oncogene. The protocols outlined below are based on established methodologies for evaluating potent and selective kinase inhibitors in preclinical cancer models.
Introduction
Pyrazoloadenines are a class of heterocyclic compounds that have demonstrated significant potential as inhibitors of various protein kinases.[1] Notably, derivatives of this scaffold have been developed as potent and selective inhibitors of the RET kinase, a receptor tyrosine kinase whose aberrant activation is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[2][3][4] This document provides detailed experimental protocols for the in vivo evaluation of this compound derivatives, using a potent pyrazolo[1,5-a]pyrimidine (B1248293) RET inhibitor, WF-47-JS03, as a case study to inform the experimental design.[2][3]
Signaling Pathway of RET Kinase Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS/MAPK pathway, promoting cell proliferation, survival, and differentiation. In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., KIF5B-RET), resulting in ligand-independent, constitutive activation of the RET kinase and uncontrolled cell growth. This compound-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of RET and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.
Experimental Protocols
The following protocols are designed for the in vivo evaluation of a this compound-based RET inhibitor in a mouse xenograft model of RET-driven cancer.
Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of anticancer agents. For studying RET inhibitors, a xenograft model using a cell line with a known RET fusion is recommended.
-
Cell Line: LC-2/ad (human lung adenocarcinoma) cells, which harbor a RET-CCDC6 fusion, are a suitable model.[4]
-
Animal Strain: Immunodeficient mice, such as BALB/c nude or NOD-SCID mice, are commonly used for establishing xenografts.[5][6]
-
Implantation: Subcutaneously inject 5 x 106 LC-2/ad cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
Experimental Workflow for In Vivo Efficacy Study
Dosing and Administration
-
Formulation: The formulation of the test compound is crucial for its bioavailability. A typical vehicle for oral administration of pyrazolo[1,5-a]pyrimidines consists of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route of administration.
-
Dose Levels: Based on studies with the closely related pyrazolo[1,5-a]pyrimidine RET inhibitor WF-47-JS03, dose levels of 1, 3, and 10 mg/kg can be evaluated.[2] A maximum tolerated dose (MTD) study should be performed prior to the efficacy study to determine the optimal dose range.
-
Dosing Schedule: A once-daily (q.d.) dosing schedule is a common starting point for efficacy studies.[2]
Efficacy and Toxicity Assessment
-
Tumor Growth: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment (e.g., 28 days).[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot to assess the inhibition of RET phosphorylation.[2]
Data Presentation
The following tables summarize the quantitative data for this compound derivatives and the related compound WF-47-JS03.
Table 1: In Vitro Activity of this compound Derivative 8p[4][7]
| Parameter | Cell Line/Target | Value |
| RET IC50 | RET Kinase | 0.326 nM |
| LC-2/ad EC50 | RET-driven cell line | 16 nM |
| A549 EC50 | Cytotoxic control | 5.92 µM |
Table 2: In Vivo Efficacy of the Pyrazolo[1,5-a]pyrimidine RET Inhibitor WF-47-JS03 in a KIF5B-RET Xenograft Model[2]
| Treatment Group (p.o., q.d.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +5 |
| 1 mg/kg | 65 | +4 |
| 3 mg/kg | 95 | +3 |
| 10 mg/kg | >100 (Regression) | +2 |
Note: Higher doses of WF-47-JS03 were reported to be poorly tolerated, indicating a narrow therapeutic window.[2][3]
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo evaluation of this compound-based kinase inhibitors. The use of relevant xenograft models and a thorough assessment of efficacy, toxicity, and target engagement are essential for advancing these promising compounds toward clinical development. Researchers should adapt these protocols based on the specific characteristics of their novel this compound derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft Models - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as "bioisosteres" of purines, allowing them to interact with a wide range of biological targets. This document provides a detailed overview of the essential techniques and protocols for the comprehensive characterization of novel pyrazolo[3,4-d]pyrimidine derivatives, covering their structural elucidation, physicochemical properties, and biological activity.
Part 1: Structural and Physicochemical Characterization
A thorough structural and physicochemical analysis is fundamental to confirming the identity, purity, and drug-like properties of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives.
Spectroscopic and Spectrometric Techniques
Application Note: Spectroscopic and spectrometric methods are indispensable for the unambiguous determination of the chemical structure of pyrazolo[3,4-d]pyrimidine derivatives. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Infrared (IR) spectroscopy is used to identify functional groups.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1H NMR: Acquire the spectrum to determine the number and environment of protons. Typical chemical shifts for pyrazolo[3,4-d]pyrimidine core protons can be observed. For instance, singlet signals around 8.23 ppm may confirm the presence of protons at the 3-H and 6-H positions of the pyrazolo[3,4-d]pyrimidine nucleus.
-
13C NMR: Acquire the spectrum to identify the number of non-equivalent carbons.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, which is crucial for assigning complex structures.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer is typically used.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular ion peak (M+), which confirms the molecular weight of the synthesized compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr disc or cast a thin film of the sample.
-
Data Acquisition: Record the IR spectrum to identify characteristic absorption bands for functional groups such as N-H, C=O, and C-N.
-
Crystallographic and Elemental Analysis
Application Note: Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, offering invaluable insights into its conformation and intermolecular interactions. Elemental analysis is a fundamental technique to confirm the elemental composition and purity of the synthesized compound.
Experimental Protocols:
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to determine bond lengths, bond angles, and crystal packing.
-
-
Elemental Analysis:
-
Procedure: Submit a pure, dry sample of the compound for CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis.
-
Data Interpretation: The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.
-
Physicochemical Properties
Application Note: Understanding the physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility and membrane permeability, is crucial for assessing their potential as drug candidates.
Experimental Protocols:
-
Aqueous Solubility:
-
Method: Shake-flask method or thermodynamic solubility assay.
-
Procedure: Equilibrate an excess amount of the compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period (e.g., 24 hours). Filter the suspension and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
-
Membrane Permeability (PAMPA):
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Procedure: Use a 96-well microplate with a filter membrane coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to separate a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, measure the concentration of the compound in both compartments to determine its permeability.
-
Part 2: Biological Characterization
The biological characterization of pyrazolo[3,4-d]pyrimidine derivatives is essential to determine their therapeutic potential. This involves evaluating their effects on specific biological targets and cellular processes.
In Vitro Antiproliferative and Cytotoxicity Assays
Application Note: These assays are fundamental for identifying the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents by measuring their ability to inhibit cell growth or induce cell death in various cancer cell lines.
Experimental Protocols:
-
MTT Assay:
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.
-
-
SRB Assay:
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Calculate the IC50 value.
-
Kinase Inhibition Assays
Application Note: Many pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects by inhibiting protein kinases. In vitro kinase inhibition assays are crucial for determining the potency and selectivity of these compounds against specific kinase targets.
Experimental Protocol:
-
General Kinase Inhibition Assay (e.g., for Src, Abl, CDK2, VEGFR-2):
-
Principle: These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
-
Procedure (Example using an ELISA-based method):
-
Coat a microplate with the substrate peptide for the kinase of interest.
-
Add the kinase, ATP, and various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor to the wells.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic or chemiluminescent substrate and measure the signal.
-
-
Data Analysis: Determine the IC50 value for kinase inhibition.
-
Cell Cycle and Apoptosis Analysis
Application Note: To understand the mechanism of action of antiproliferative pyrazolo[3,4-d]pyrimidine derivatives, it is important to investigate their effects on the cell cycle and their ability to induce apoptosis (programmed cell death).
Experimental Protocols:
-
Cell Cycle Analysis by Flow Cytometry:
-
Principle: This technique measures the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with the compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle suggests that the compound interferes with cell cycle progression at that point.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Principle: During early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with the compound.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cells.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation: Distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Summary of Antiproliferative Activity (IC50 Values in µM)
| Compound ID | HCT 116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Normal Cell Line (e.g., WI38) | Reference |
| P1 | 22.7 | - | 40.75 | - | >100 | |
| P2 | 28.4 | - | 35.5 | - | >100 | |
| 1a | - | 4.8 | 42.3 | 2.24 | - | |
| 1d | - | - | 1.74 | - | - | |
| 14 | 0.006 | 0.048 | 0.045 | - | - | |
| 15 | 0.007 | 0.048 | 0.046 | - | - |
Table 2: Summary of Kinase Inhibitory Activity (IC50 Values in µM)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 14 | CDK2/cyclin A2 | 0.057 | |
| 13 | CDK2/cyclin A2 | 0.081 | |
| 15 | CDK2/cyclin A2 | 0.119 | |
| 3-IN-PP1 | PKD | 0.094-0.108 | |
| 17m | PKD | 0.017-0.035 |
Diagrams and Workflows
Pyrazoloadenine as a Tool for Chemical Biology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoloadenines, and more broadly the pyrazolo[3,4-d]pyrimidine scaffold, represent a versatile class of heterocyclic compounds that have garnered significant attention in chemical biology and drug discovery.[1] Their structural resemblance to endogenous purines allows them to function as privileged scaffolds, interacting with a wide array of biological targets, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical component of modern targeted therapies.[3]
This document provides detailed application notes and experimental protocols for the use of pyrazoloadenine and its derivatives as chemical tools to probe kinase signaling pathways, with a specific focus on the REarranged during Transfection (RET) oncoprotein.
Application Notes
Mechanism of Action
This compound derivatives primarily exert their biological effects by acting as ATP-competitive kinase inhibitors.[2] They bind to the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting crucial signaling cascades that drive cellular processes like proliferation and survival.[2]
A notable example is the this compound-based compound, 8p , a potent and selective inhibitor of the RET kinase.[4] This compound functions as a Type-II kinase inhibitor , binding to the 'DFG-out' conformation of the kinase.[4] This specific binding mode, where the pyrazolopyrimidine core forms hydrogen bonds with the hinge region of the kinase, contributes to its high affinity and selectivity.[4]
Key Biological Target: RET Oncoprotein
The RET proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the development of certain cancers, including approximately 2% of non-small cell lung cancers (NSCLC) and various thyroid cancers.[4] Upon activation by its ligands, RET dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[4][5] Gene fusions and mutations can lead to constitutive activation of RET, promoting uncontrolled cell proliferation and tumorigenesis.[4] this compound-based inhibitors can effectively block this aberrant signaling.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of a parent this compound fragment and an optimized derivative, compound 8p , against the RET kinase and in various cell lines.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Selectivity Note |
| Unsubstituted this compound | RET | 9.20[4] | ~6-fold selective for RET over TRKA |
| TRKA | 57.07[4] | ||
| Compound 8p | RET | 0.000326[4][6] | Highly potent and selective for RET |
Table 2: Cellular Activity of this compound Derivatives
| Compound | Cell Line | Description | EC50 (µM) |
| Unsubstituted this compound | LC-2/ad | RET-driven NSCLC | 1.47[4] |
| KM-12 | TRKA-driven control | 1.73[4] | |
| A549 | Cytotoxic control | 3.02[4] | |
| Compound 8p | LC-2/ad | RET-driven NSCLC | 0.016[4][6] |
| A549 | Cytotoxic control | 5.92[4][6] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a this compound compound against a target kinase, such as RET.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in kinase buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control).
-
Reaction Setup:
-
To each well of the plate, add 5 µL of the serially diluted compound.
-
Add 10 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution (at a concentration near the Km for the kinase) to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound compounds on the proliferation and viability of cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., RET-driven LC-2/ad and control A549 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle-only control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[8]
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: RET signaling pathway and inhibition by this compound.
Caption: Workflow for fragment-based discovery of this compound inhibitors.
Caption: ATP-competitive binding of this compound in the kinase active site.
References
- 1. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazoloadenine in Drug Discovery: A Detailed Guide for Researchers
Introduction: Pyrazoloadenine, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its structural similarity to adenine (B156593) allows it to effectively compete for the ATP-binding sites of numerous protein kinases, leading to the modulation of various signaling pathways. This versatility has positioned this compound and its derivatives as promising candidates for the development of novel therapeutics targeting a range of diseases, most notably cancer. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in harnessing the potential of this compound.
Application Notes
This compound's primary application in drug discovery lies in its role as a potent and often selective kinase inhibitor. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The this compound core can be chemically modified to achieve high affinity and selectivity for specific kinases, making it an attractive starting point for the development of targeted therapies.
Oncology: The most significant progress in the application of this compound has been in the field of oncology. Derivatives of this scaffold have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are critical for cancer cell proliferation, survival, and metastasis.
-
RET Kinase Inhibition: this compound-based compounds have demonstrated exceptional potency against the RET (Rearranged during Transfection) proto-oncogene.[1][2] RET fusions and mutations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1] Fragment-based drug discovery approaches have led to the development of highly selective and potent RET inhibitors with sub-nanomolar efficacy.[1]
-
BTK, Src, and RIPK1 Inhibition: The plasticity of the this compound scaffold allows it to target a wide array of other kinases implicated in cancer and inflammatory diseases, such as Bruton's tyrosine kinase (BTK), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3]
Neurodegenerative Diseases: While direct clinical applications of this compound in neurodegenerative diseases are still under investigation, the role of kinase dysregulation in conditions like Alzheimer's and Parkinson's disease presents a compelling rationale for exploring this compound-based inhibitors. Related pyrazole (B372694) and pyrazoline compounds have shown promise in targeting pathways relevant to neurodegeneration.[4] Further research into this compound derivatives could yield novel therapeutic strategies for these debilitating diseases.
Inflammatory Diseases: Kinases such as BTK and RIPK1 are key mediators of inflammatory signaling pathways. The ability of this compound derivatives to inhibit these kinases suggests their potential utility in the treatment of various inflammatory and autoimmune disorders.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinase targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.
Table 1: Inhibitory Activity of this compound Derivatives against RET Kinase [1]
| Compound | RET IC50 (µM) | TRKA IC50 (µM) | LC-2/ad EC50 (µM) | A549 EC50 (µM) |
| Unsubstituted Fragment | 9.20 | 57.07 | 1.47 | 3.02 |
| 3f | 1.9 | >50 | - | - |
| 4a | 6.82 | >50 | - | - |
| 4d | 1.044 | >50 | - | - |
| 8b | 0.00057 | 0.202 | - | 20.52 |
| 8c | 0.0562 | - | 0.37 | - |
| 8p | 0.000326 | - | 0.016 | 5.92 |
Table 2: Inhibitory Activity of this compound Derivatives against Other Kinases
| Compound Class | Target Kinase | IC50/EC50 (µM) | Reference |
| This compound | BTK, CDK1/2, Src, RIPK1 | Broad inhibitory potential mentioned | [1][3] |
| Pyrazolo[3,4-d]pyridazinone | BTK | 0.0021 | [5] |
| Pyrazolopyrimidine | Src | <0.0005 | [6] |
| This compound derivative | RIPK1 | 0.011 (KD) | [4] |
Note: Data for kinases other than RET is less specific for the "this compound" scaffold and often refers to broader pyrazole-containing classes. Further focused screening is required to establish detailed SAR for this compound against these targets.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of research programs involving this compound. The following protocols provide a framework for the synthesis, in vitro evaluation, and cell-based assessment of this compound derivatives.
Protocol 1: General Synthesis of this compound Derivatives[7]
This protocol describes a general method for the synthesis of substituted this compound derivatives, which can be adapted based on the desired chemical modifications.
Materials:
-
This compound starting material
-
N-iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Alkyl halides or boronic acids
-
Potassium carbonate (K2CO3) or Palladium catalyst
-
Appropriate solvents for reaction and purification
Procedure:
-
Iodination: To a solution of this compound in DMF, add NIS and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).
-
N-Alkylation: To the iodinated intermediate in DMF, add an appropriate alkyl halide and K2CO3. Heat the reaction to facilitate the alkylation at the N1 position of the pyrazole ring.
-
C-3 Substitution (Suzuki Coupling): Alternatively, the iodinated intermediate can be subjected to a Suzuki coupling reaction with a boronic acid derivative in the presence of a palladium catalyst and a base to introduce substituents at the C-3 position.
-
Work-up and Purification: After completion of the reaction, perform an aqueous work-up, extract the product with a suitable organic solvent, and purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[8][9]
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of this compound compounds against a specific kinase.
Materials:
-
Synthesized this compound compounds
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Serially dilute the this compound compounds in an appropriate solvent (e.g., DMSO) and dispense them into the 384-well plates. Include a vehicle control (DMSO).
-
Kinase Reaction: Prepare a master mix containing the target kinase and its substrate in the kinase reaction buffer. Add this mix to the wells containing the compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)[10][11]
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LC-2/ad, A549)
-
Complete cell culture medium
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the EC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Pyrazoloadenine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor aqueous solubility of pyrazoloadenine derivatives.
Troubleshooting Guide: Common Solubility Issues
Researchers often encounter precipitation or poor dissolution when working with this compound derivatives in aqueous buffers for various assays. This guide provides a systematic approach to troubleshoot these issues.
Issue 1: Compound Precipitates Immediately Upon Dilution from Organic Solvent Stock (e.g., DMSO)
-
Potential Cause: The final concentration of the this compound derivative in the aqueous buffer exceeds its thermodynamic solubility limit. The abrupt change in solvent polarity from a high-concentration organic stock to an aqueous medium can cause the compound to crash out of solution.
-
Solutions:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the assay buffer. This gradual change in solvent composition can prevent precipitation.[1]
-
Lower Final Concentration: If experimentally feasible, reduce the final working concentration of the compound in your assay.
-
Increase Co-solvent Concentration: If the assay can tolerate it, slightly increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer. However, for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Warming and Sonication: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes help.[1] Sonication can also be used to aid dissolution, but it is generally not recommended for the final aqueous solution in cell-based assays as it can be harsh on cells.[1]
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitation Over Time
-
Potential Cause: The compound may be in a supersaturated state, which is thermodynamically unstable and leads to precipitation over time. This can be influenced by temperature fluctuations or interactions with buffer components.
-
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare the final working solution fresh for each experiment to minimize the risk of time-dependent precipitation.[1]
-
pH Optimization: The solubility of ionizable compounds, which can include some this compound derivatives, is often pH-dependent.[1] Experiment with a range of buffer pH values to find the optimal condition for your compound's solubility without compromising the assay's integrity.
-
Use of Solubilizing Excipients: Consider incorporating solubility-enhancing agents like cyclodextrins or non-ionic surfactants (in cell-free assays) into your aqueous buffer.
-
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Potential Cause: Undetected micro-precipitation of the compound can lead to a lower effective concentration at the target, resulting in underestimated potency and variable results.
-
Solutions:
-
Visual Inspection and Filtration: Before use, carefully inspect your final working solutions for any signs of precipitation. If in doubt, centrifuging the solution and measuring the concentration of the supernatant via HPLC-UV can determine the actual soluble concentration.
-
Employ Advanced Formulation Strategies: If simple methods fail, consider more advanced techniques like creating a solid dispersion or a cyclodextrin (B1172386) inclusion complex of your this compound derivative.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of a this compound derivative?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound derivatives due to their generally good solubility in this organic solvent.[1] It is crucial to use anhydrous DMSO, as absorbed water can negatively impact the solubility of the compound.
Q2: How can I determine the maximum aqueous solubility of my this compound derivative in a specific buffer?
A2: You can perform a simple kinetic solubility assay. Prepare a serial dilution of your compound from a concentrated DMSO stock into the aqueous buffer of interest. After a set incubation time (e.g., 1-2 hours) at the experimental temperature, visually inspect for the highest concentration that remains clear. For a more quantitative measurement, centrifuge the samples and analyze the supernatant concentration by HPLC-UV.
Q3: Can I heat or sonicate my final aqueous solution to dissolve my compound?
A3: While gentle warming (e.g., to 37°C) and sonication can be used to dissolve the compound in the initial DMSO stock, they are generally not recommended for the final aqueous solution, especially for cell-based assays.[1] Heating can degrade the compound or other medium components, and sonication can be detrimental to cells.[1]
Q4: What are solid dispersions and how can they improve the solubility of this compound derivatives?
A4: A solid dispersion is a system where the drug is dispersed in an inert carrier, typically a hydrophilic polymer.[2] This can create an amorphous form of the drug, which has a higher apparent water solubility and faster dissolution rate compared to its crystalline form.[2]
Q5: How do cyclodextrins enhance the aqueous solubility of this compound derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming an inclusion complex.[1] This complex has improved aqueous solubility due to the hydrophilic exterior of the cyclodextrin.
Data on Solubility Enhancement
The following table summarizes quantitative data on the improvement of aqueous solubility for pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds structurally very similar to this compound derivatives, using a solid dispersion technique with various polymers.
| Compound Class | Formulation | Polymer | Drug Loading (% w/w) | Apparent Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Pyrazolo[3,4-d]pyrimidine Derivative 1 | Solid Dispersion | PVPVA | 10 | ~30 | >10-fold (compared to free drug) |
| Pyrazolo[3,4-d]pyrimidine Derivative 2 | Solid Dispersion | Pluronic F-68 | 10 | ~30 | >10-fold (compared to free drug) |
| Pyrazolo[3,4-d]pyrimidine Derivative 3 | Solid Dispersion | Tween 80 | 10 | ~30 | >10-fold (compared to free drug) |
Data is estimated from graphical representations in the cited literature and represents the final drug concentration achieved in the formulation. The solubility of the free drugs was too low to show antiproliferative activity in the adopted high-throughput MTT assay.[3]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a this compound derivative to enhance its aqueous solubility.
Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®, Kollidone® VA64)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative and the chosen hydrophilic polymer in the selected organic solvent. Ensure the solution is clear, indicating complete dissolution of both components.[4]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in the formation of a thin film of the solid dispersion on the inner wall of the flask.[4]
-
Drying: Further dry the solid mass under vacuum to remove any residual solvent.[4]
-
Processing: Scrape the solid dispersion from the flask. The resulting material can be ground and sieved to obtain a fine powder for use in subsequent experiments.[4]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
This protocol outlines the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of a this compound derivative.
Objective: To form an inclusion complex of a this compound derivative with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Organic solvent (e.g., ethanol)
-
Water
-
Stirring plate and stir bar
-
Lyophilizer or vacuum oven
Procedure:
-
Dissolve Cyclodextrin: Dissolve the cyclodextrin (e.g., HP-β-CD) in water with stirring.[4]
-
Dissolve this compound Derivative: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent, such as ethanol.[4]
-
Mixing: Slowly add the this compound derivative solution to the cyclodextrin solution while stirring continuously.[4]
-
Complex Formation: Allow the mixture to stir for an extended period (e.g., 24 hours) at room temperature to facilitate the formation of the inclusion complex.[4]
-
Solvent Removal: Remove the solvent by lyophilization (freeze-drying) or by evaporation under vacuum to obtain a solid powder of the inclusion complex.[4]
-
Washing (Optional): The resulting powder can be washed with a small amount of a cold organic solvent in which the complex is insoluble but the free drug has some solubility, to remove any uncomplexed drug.
Visualizations
Signaling Pathway
Many this compound derivatives are developed as kinase inhibitors. A prominent target is the RET (Rearranged during Transfection) receptor tyrosine kinase. The following diagram illustrates the canonical RET signaling pathway.
Caption: Canonical RET signaling pathway and the point of inhibition by this compound derivatives.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound derivatives.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Pyrazoloadenine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoloadenine and its derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your this compound synthesis experiments.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield (<50%) or no product at all. What are the primary factors to investigate?
A: Low or no yield is a common issue in organic synthesis. Here is a systematic approach to troubleshooting this problem:
-
Purity of Starting Materials: Ensure your starting materials, such as substituted hydrazines and dicarbonyl compounds, are pure. Impurities in precursors or degraded reagents can significantly hinder the reaction efficiency.[1][2]
-
Reaction Time and Temperature: Conventional heating methods may require prolonged reflux (e.g., 5-6 hours or more).[2] If the yield is low, the reaction may not have reached completion. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1] Consider optimizing the temperature and extending the reaction time, while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Activity: If your synthesis requires a catalyst (e.g., acid, base, or a metal catalyst like Palladium), ensure it is active.[1] Some catalysts are sensitive to air or moisture.
-
Solvent Choice: The solvent can influence the reaction pathway and yield. Aprotic dipolar solvents like DMF or DMSO may be more effective than polar protic solvents like ethanol (B145695) for certain steps.[3]
-
Reaction Setup: Double-check your reaction setup to ensure it is assembled correctly and that heating and stirring are functioning as expected.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
Issue 2: Formation of Side Products
Q: My TLC and/or NMR analysis shows the presence of significant impurities and side products. How can I minimize their formation?
A: The formation of side products is often dependent on the specific reaction conditions. Here are some common side products and strategies to minimize them:
-
Regioisomers: This is a prevalent side reaction when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), leading to a mixture of pyrazole (B372694) regioisomers.[3]
-
Solution: Modifying the reaction conditions, such as using a specific catalyst (acid or base), can influence the nucleophilicity of the hydrazine nitrogens and favor the formation of one regioisomer.[3] Using precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can also control regioselectivity.[3]
-
-
Colored Impurities: A yellow or red hue in the reaction mixture can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Biaryl Formation: In metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), homocoupling of the aryl halide starting material can lead to biaryl side products.[3]
-
Solution: Lowering the reaction temperature and screening different ligands for the metal catalyst can promote the desired C-N bond formation over C-C homocoupling.[3]
-
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[3]
-
Solution: Adjusting the pH with an acid or base catalyst can facilitate the final cyclization step.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The synthesis of this compound and its analogs typically involves the reaction of a hydrazine derivative with a pyrimidine (B1678525) precursor containing a suitable leaving group and a dicarbonyl or equivalent functionality. Key starting materials can include substituted hydrazines and functionalized pyrimidines. For more complex derivatives, multi-component reactions may utilize aldehydes, β-ketoesters, and malononitrile.[4]
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Reaction conditions can vary significantly based on the synthetic route. Common approaches include:
-
Conventional Heating: Refluxing the reactants in a suitable solvent is a traditional method. For example, iodination of a this compound precursor can be performed in DMF at 85°C for 18 hours, while N-alkylation might be carried out at 80°C for 12-48 hours.[5]
-
Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times (to minutes) and improve yields.[2] For instance, a Suzuki coupling to introduce substituents at the C-3 position can be achieved under microwave irradiation at 100°C for 1 hour.[5]
-
Catalysis: Various catalysts, including acids (e.g., sulfuric acid, acetic acid), bases (e.g., K₂CO₃, NaH), and metal catalysts (e.g., Palladium complexes for Suzuki couplings), are used to improve reaction efficiency.[1][5]
Q3: How are the synthesized this compound products typically purified?
A3: Purification is a critical step to obtain a high-purity product. Common techniques include:
-
Recrystallization: Ethanol is a frequently used solvent for recrystallization.[1]
-
Column Chromatography: This technique is effective for separating the desired product from impurities and side products.[1]
Experimental Protocols & Data
Below are summarized experimental protocols and data for key steps in this compound synthesis, based on reported literature.
Protocol 1: Iodination of this compound Precursor
-
Reaction: Introduction of an iodine atom onto the this compound scaffold.
-
Reagents: this compound, N-iodosuccinimide (NIS).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The this compound precursor is dissolved in DMF, and NIS is added. The mixture is heated to 85°C for 18 hours.[5] The reaction progress is monitored by TLC. After completion, the product is isolated and purified.
Protocol 2: N-Alkylation of Iodinated this compound
-
Reaction: Addition of an alkyl group to the pyrazole nitrogen.
-
Reagents: Iodinated this compound, alkyl iodide or bromide, base (e.g., K₂CO₃ or NaH).[5]
-
Solvent: Dry Dimethylformamide (DMF).
-
Procedure: The iodinated intermediate is dissolved in dry DMF with a base. The alkylating agent is added, and the mixture is heated to 80°C for 12-48 hours under an inert atmosphere.[5] The product is then worked up and purified.
Protocol 3: C-3 Arylation via Suzuki Coupling (Microwave-Assisted)
-
Reaction: Introduction of an aryl or heteroaryl group at the C-3 position.
-
Reagents: C-3 halogenated this compound, boronic acid, Palladium catalyst (e.g., Pd(PPh₃)CH₂Cl₂), base (e.g., K₃PO₄).[5]
-
Solvent: Dioxane:H₂O (4:1).[5]
-
Procedure: The reactants are combined in the solvent system and subjected to microwave irradiation for 1 hour at 100°C.[5] The product is then isolated and purified.
Table 1: Summary of Reaction Conditions for this compound Synthesis Steps
| Reaction Step | Reagents | Catalyst/Base | Solvent | Temperature | Time | Reference |
| Iodination | This compound, NIS | - | DMF | 85°C | 18 h | [5] |
| N-Alkylation | Iodinated this compound, Alkyl halide | K₂CO₃ or NaH | DMF | 80°C | 12-48 h | [5] |
| C-3 Suzuki Coupling | C-3 halogenated this compound, Boronic acid | Pd(PPh₃)CH₂Cl₂, K₃PO₄ | Dioxane:H₂O (4:1) | 100°C (Microwave) | 1 h | [5] |
Signaling Pathways and Experimental Workflows
General this compound Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of substituted this compound derivatives.
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
References
Technical Support Center: Troubleshooting Pyrazoloadenine In Vitro Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in vitro assays involving pyrazoloadenine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound kinase assays?
Variability in kinase assays can arise from several factors, including:
-
Enzyme Activity: Inconsistent enzyme activity between experiments is a primary source of variability. Ensure proper storage and handling of the kinase, and use a consistent lot number across experiments.[1]
-
Compound Solubility: this compound and its analogs can be hydrophobic. Poor solubility in the assay buffer can lead to inaccurate potency measurements.[1]
-
Reagent Preparation and Handling: Inaccurate pipetting, improper reagent mixing, and repeated freeze-thaw cycles of reagents like ATP and enzymes can introduce significant errors.[2]
-
Assay Conditions: Variations in incubation times, temperature, and DMSO concentration can impact results.[1]
-
ATP Concentration: Since many this compound compounds are ATP-competitive, the concentration of ATP in the assay will directly affect the measured IC50 value.
Q2: My this compound analog shows high potency in a biochemical assay but is inactive in a cell-based assay. What are the potential reasons?
This is a common challenge in drug discovery. Several factors could contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Target Engagement in a Cellular Context: The conformation of the target kinase or its accessibility within the complex cellular environment may differ from the purified, recombinant enzyme used in biochemical assays.
Q3: How do I choose the right in vitro assay for my this compound compound?
The choice of assay depends on the specific research question, throughput requirements, and available instrumentation. Common assay formats include:
-
Fluorescence Polarization (FP): A homogeneous assay that measures the displacement of a fluorescently labeled tracer from the kinase active site. It is well-suited for high-throughput screening (HTS).
-
ADP-Glo™ Luminescence Assay: A robust, sensitive assay that measures kinase activity by quantifying the amount of ADP produced. It has a high dynamic range and is less prone to interference from fluorescent compounds.[3][4]
-
LanthaScreen™ TR-FRET Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be configured as either a binding or activity assay. It offers a ratiometric readout, which can reduce well-to-well variability.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to minimize the number of individual additions to wells. |
| Incomplete Reagent Mixing | - Gently mix the plate on an orbital shaker after each reagent addition. - Avoid introducing bubbles by dispensing liquids against the side of the wells.[5] |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure uniform temperature across the plate during incubation. |
| Compound Precipitation | - Visually inspect wells for any signs of compound precipitation. - Decrease the final DMSO concentration, ideally to less than 1%. |
Issue 2: Low Signal or Small Assay Window
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Use a fresh aliquot of the kinase and avoid repeated freeze-thaw cycles. - Confirm enzyme activity with a known potent inhibitor as a positive control. |
| Suboptimal Reagent Concentrations | - Titrate the kinase and substrate concentrations to determine the optimal conditions for your specific assay. - For FP assays, the tracer concentration should ideally be at or below its Kd for the kinase. |
| Incorrect Instrument Settings | - Ensure that the correct excitation and emission wavelengths and filters are being used for your specific assay technology. - Optimize the gain or integration time on the plate reader to enhance signal detection. |
| Reagent Degradation | - Prepare fresh ATP and other critical reagents for each experiment. - Store reagents at the recommended temperatures and protect fluorescent probes from light. |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | - Use a consistent source and lot of the kinase. - Perform a quality control check of the enzyme activity before starting a large screen. |
| Inconsistent ATP Concentration | - For ATP-competitive inhibitors like many pyrazoloadenines, it is crucial to use a consistent ATP concentration across all experiments. This concentration should ideally be at or near the Km of the kinase for ATP. |
| Variations in Incubation Time | - Use a precise timer for all incubation steps and ensure that the timing is consistent for all plates within an experiment and between experiments. |
| Data Analysis Methods | - Use a consistent data analysis workflow and software. - Ensure that the data is properly normalized to the positive and negative controls. |
Quantitative Data Summary
Table 1: Inhibitory Activity of a this compound Analog (8p) Against RET Kinase
| Assay Type | Target | IC50 (µM) |
| Biochemical Assay | RET Kinase | 0.000326[6][7][8] |
| Cellular Assay (LC-2/ad) | RET-driven cell line | 0.016[6][7][8] |
| Cytotoxicity Assay (A549) | Non-RET driven cell line | 5.92[6][7][8] |
Table 2: Typical In Vitro Kinase Assay Parameters
| Parameter | Typical Range | Notes |
| Kinase Concentration | 1 - 100 nM | Highly dependent on the specific activity of the kinase. |
| Substrate Concentration | 100 - 500 µM for peptides | Should be at or near the Km for the substrate.[9] |
| ATP Concentration | 1 - 100 µM | For competitive inhibitors, this should be at or near the Km for ATP. |
| Incubation Time | 30 - 60 minutes | Should be within the linear range of the reaction.[10][11] |
| Incubation Temperature | Room Temperature or 30°C | Should be kept consistent. |
| Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][12][13] |
| Coefficient of Variation (CV%) | < 10% | A lower CV% indicates better precision.[6] |
Experimental Protocols
Protocol 1: LanthaScreen™ TR-FRET Kinase Binding Assay
This protocol describes a general method for determining the binding affinity of a this compound compound to a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/terbium-labeled antibody solution in TR-FRET dilution buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled kinase tracer in TR-FRET dilution buffer.
-
Prepare a serial dilution of the this compound compound in DMSO, and then dilute to a 4X final concentration in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X this compound compound solution to the assay wells.
-
Add 2.5 µL of the 2X kinase/terbium-labeled antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X kinase tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[10]
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 495 nm (donor) and 520 nm (acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This protocol provides a method for measuring the inhibitory effect of a this compound compound on kinase activity.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the this compound compound or DMSO vehicle.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 3: Fluorescence Polarization (FP) Competition Assay
This protocol outlines a method to screen for this compound inhibitors that compete with a fluorescent tracer for binding to a kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in FP buffer.
-
Prepare a 2X fluorescent tracer solution in FP buffer.
-
Prepare a serial dilution of the this compound compound in DMSO, and then dilute to a 4X final concentration in FP buffer.
-
-
Assay Procedure (384-well black plate):
-
Add 5 µL of the 4X this compound compound solution to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells and incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound in vitro assays.
Caption: Simplified RET signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of pyrazolo[3,4-d]pyrimidine compounds.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format for specific issues that may be encountered during experiments.
Issue 1: My pyrazolo[3,4-d]pyrimidine compound shows lower potency in cell-based assays compared to biochemical assays.
-
Question: Why is my compound less effective in cells than in a test tube, and how can I troubleshoot this?
-
Answer: Discrepancies between biochemical and cellular assay results are a common challenge. Several factors can contribute to this difference:
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed with ATP concentrations close to the Michaelis constant (Km) of the kinase to accurately determine inhibitor potency (IC50). However, the intracellular ATP concentration in most cells is significantly higher (1-5 mM). This high concentration of the natural substrate can outcompete ATP-competitive inhibitors like many pyrazolo[3,4-d]pyrimidines, leading to a rightward shift in the IC50 value (lower potency) in cellular assays.[1][2][3]
-
Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations. Additionally, the compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized into inactive forms.
-
Target Engagement: The kinase target may not be in a conformation that is favorable for inhibitor binding within the cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: Conduct a cell permeability assay (e.g., PAMPA) to determine if the compound can efficiently cross the cell membrane.
-
Investigate Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) in co-treatment with your compound. A significant increase in potency would suggest that your compound is an efflux pump substrate.
-
Confirm Target Engagement in Cells: Utilize the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target within the intact cell. A thermal shift indicates target engagement.
-
Evaluate Compound Stability: Analyze the stability of your compound in cell culture media and cell lysates over time using methods like LC-MS.
-
Issue 2: I am observing an unexpected or "off-target" phenotype in my cell-based experiments.
-
Question: My compound is inducing a cellular effect that is inconsistent with the known function of its intended kinase target. How can I confirm if this is an off-target effect and identify the responsible off-target(s)?
-
Answer: Unexpected phenotypes are a strong indicator of off-target activity. The promiscuity of kinase inhibitors, including pyrazolo[3,4-d]pyrimidines, is a well-documented phenomenon due to the conserved nature of the ATP-binding pocket across the kinome.
Troubleshooting Workflow:
Figure 1. A workflow for troubleshooting unexpected cellular phenotypes. Detailed Steps:
-
Validate On-Target Engagement: First, confirm that your compound binds to its intended target in your cellular model using CETSA.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor that targets the same kinase. If it produces the same phenotype, it is more likely an on-target effect.
-
Kinome Profiling: To identify potential off-targets, screen your compound against a large panel of kinases (kinome profiling). This will provide a broader view of its selectivity.
-
Affinity-Based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that bind to your compound directly from cell lysates.
-
Issue 3: My compound shows toxicity in cells that is not explained by inhibition of the primary target.
-
Question: How can I investigate if the observed cytotoxicity of my pyrazolo[3,4-d]pyrimidine compound is due to off-target effects?
-
Answer: Unexplained cytotoxicity is a common concern. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce cellular stress responses, such as the production of reactive oxygen species (ROS), which can contribute to cell death independently of their primary kinase target inhibition.
Troubleshooting Steps:
-
Assess Mitochondrial Function: Evaluate changes in mitochondrial membrane potential and ROS production using fluorescent probes (e.g., TMRM and CellROX). Some tyrosine kinase inhibitors are known to increase mitochondrial ROS levels.
-
Analyze Cell Cycle and Apoptosis: Use flow cytometry to analyze the cell cycle distribution and markers of apoptosis (e.g., Annexin V staining). This can help determine the mechanism of cell death.
-
Broad Kinase Profiling: A comprehensive kinome scan can reveal inhibition of kinases involved in cell survival pathways that were not initially considered.
-
Compare with Analogs: If available, test structurally related but less active or inactive analogs of your compound. If these analogs do not induce the same level of toxicity, it suggests the cytotoxicity is related to the pharmacophore and its interactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-targets for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
-
A1: Due to the scaffold's nature as an ATP mimic, the most common off-targets are other kinases. The specific off-target profile depends on the substitutions on the pyrazolo[3,4-d]pyrimidine core. For example, inhibitors designed for Src family kinases may also show activity against Abl, VEGFR, and EGFR, as these kinases share structural similarities in their ATP-binding pockets.[4][5][6]
-
-
Q2: How can I design more selective pyrazolo[3,4-d]pyrimidine inhibitors?
-
A2: Improving selectivity often involves exploiting less conserved regions of the kinase active site. Strategies include introducing bulky substituents that create steric hindrance in the active sites of off-target kinases or forming specific interactions with unique amino acid residues outside the highly conserved hinge region. Structure-based drug design, aided by X-ray crystallography of inhibitor-kinase complexes, is a powerful approach to guide these modifications.
-
-
Q3: What is the significance of the S-score in kinome profiling data?
-
A3: The S-score is a quantitative measure of compound selectivity. For example, S(35) at a given concentration indicates the percentage of kinases in a panel that are inhibited by more than a certain threshold (e.g., >65% inhibition). A lower S-score signifies higher selectivity. For instance, an S(35) value of 0.012 at 30 nM means that only 1.2% of the tested kinases were significantly inhibited at that concentration.
-
-
Q4: Can off-target effects be beneficial?
-
A4: Yes, in some cases, off-target effects can be therapeutically beneficial. This concept is known as polypharmacology. A multi-targeted kinase inhibitor that hits several key nodes in a disease-related signaling network may have enhanced efficacy or be able to overcome drug resistance mechanisms.[7] However, off-target effects are also a major source of toxicity.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected pyrazolo[3,4-d]pyrimidine compounds against their intended targets and a panel of off-target kinases.
Table 1: IC50 Values of Representative Pyrazolo[3,4-d]pyrimidine Compounds
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) | Reference |
| Compound 14 | CDK2/cyclin A2 | 57 | - | - | [8] |
| Compound 15 | CDK2/cyclin A2 | 119 | - | - | [8] |
| Compound 13 | CDK2/cyclin A2 | 81 | - | - | [8] |
| SI306 | Src | 11,200 (GIN8 cells) | - | - | [1] |
| SI113 | SGK1 | - | - | - | [9] |
| SI308 | Fyn | - | - | - | [9] |
| Compound 16 | EGFR | 34 | - | - | [10] |
| Compound 4 | EGFR | 54 | - | - | [10] |
| Compound 15 | EGFR | 135 | - | - | [10] |
| Compound 5i | EGFR, VEGFR2 | 300 (EGFR), 7600 (VEGFR2) | - | - | [5] |
Table 2: Kinome Profiling Data for a Selective Pyrazolo[3,4-d]pyrimidine Inhibitor (Compound 51)
| Parameter | Value |
| Screening Concentration | 30 nM |
| Number of Kinases Tested | 468 |
| S(35) Score | 0.012 |
| Interpretation | At 30 nM, only 1.2% of the kinome was significantly inhibited, indicating high selectivity. |
| Primary Target Binding Affinity (Kd) | 44 nM (against BRK) |
Experimental Protocols
In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Peptide or protein substrates
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., a pyrazolo[3,4-d]pyrimidine derivative)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.
-
Kinase Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of a compound in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., thermal cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Workflow Diagram:
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins. Freeze-thaw cycles are a common method.
-
Separation of Soluble Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[11][12][13][14][15]
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be affected by off-target inhibition of pyrazolo[3,4-d]pyrimidine compounds.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. unige.iris.cineca.it [unige.iris.cineca.it]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Pharmacokinetic Properties of Pyrazoloadenine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the pharmacokinetic (PK) properties of pyrazoloadenine-based compounds. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work, from synthesis to in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges associated with this compound compounds?
A1: The primary challenge is poor aqueous solubility, which can significantly hinder oral absorption and lead to low bioavailability.[1][2] Other common issues include rapid metabolism and potential permeability problems, where the compound may be effluxed back into the intestinal lumen by transporters like P-glycoprotein.[3]
Q2: What are the initial steps to take when my this compound analog shows poor oral bioavailability in animal models?
A2: A systematic approach is crucial. First, confirm the compound's purity and identity. Then, characterize its fundamental physicochemical properties, including aqueous solubility at different pH values and its permeability using an in vitro model like the Caco-2 assay. Concurrently, assess its metabolic stability in liver microsomes or hepatocytes. This initial data will help pinpoint the primary cause of the poor bioavailability, whether it is a solubility, permeability, or metabolism issue.
Q3: My this compound compound is difficult to dissolve for in vitro assays. What can I do?
A3: For in vitro assays, a common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous assay buffer. If precipitation occurs upon dilution, you can try increasing the percentage of the co-solvent in the final assay buffer (e.g., up to 1-2% DMSO), but always include a vehicle control to account for solvent effects. Adjusting the pH of the buffer can also improve solubility if your compound has ionizable groups.
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Suggestions |
| Yellow or off-white product after column chromatography | Residual palladium catalyst from coupling reactions (e.g., Suzuki, Catellani). | - During workup, wash the organic layer with a sodium thiosulfate (B1220275) or sodium cyanide solution to scavenge palladium. - Filter the crude product through a pad of Celite. - Consider treating a solution of the product with activated charcoal. |
| Difficulty in purifying the final product due to poor solubility | The compound is insoluble in common chromatography solvents. | - Use a binary solvent system for recrystallization: dissolve in a "good" solvent at elevated temperature and add a "poor" solvent dropwise to induce crystallization. - For column chromatography, dissolve the crude product in a strong polar solvent (e.g., DMF or DMSO), adsorb it onto a small amount of silica (B1680970) gel, and then load the dried silica onto the column. |
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in cell-based assay results | - Compound precipitation in the assay medium. - Cytotoxicity of the solvent (e.g., DMSO) at higher concentrations. | - Visually inspect the wells for any precipitate after adding the compound. - Determine the kinetic solubility of the compound in the specific assay medium. - Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.5%). - Include a vehicle control with the same DMSO concentration as the highest compound concentration. |
| Low permeability in Caco-2 assay | - The compound is a substrate for efflux transporters (e.g., P-glycoprotein). - Poor intrinsic permeability. | - Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. - Include a known P-gp inhibitor (e.g., verapamil) to see if the permeability increases. - If efflux is not the issue, structural modifications to increase lipophilicity or introduce polar groups may be necessary to improve passive diffusion. |
| Rapid degradation in metabolic stability assay | The compound is rapidly metabolized by Phase I (e.g., CYP450) or Phase II enzymes. | - Identify the metabolic "hotspots" on the molecule by analyzing the metabolites formed. - Modify the chemical structure at these hotspots to block metabolism. Common strategies include introducing fluorine atoms or replacing a metabolically labile group with a more stable isostere. - For example, incorporating nitrogen atoms into an aromatic ring can sometimes increase metabolic stability. |
In Vivo Pharmacokinetic Studies
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations after oral gavage | - Poor solubility and dissolution in the GI tract. - Inconsistent dosing of a suspension. - First-pass metabolism in the gut wall or liver. | - Use a formulation designed to enhance solubility, such as a solution with co-solvents (e.g., PEG400, Tween 80), a lipid-based formulation, or an amorphous solid dispersion. - For suspensions, ensure they are homogenous and well-mixed before and during dosing. - If first-pass metabolism is suspected (based on in vitro data), consider intravenous administration to determine the absolute bioavailability. |
| Precipitation of the compound upon intravenous injection | The formulation with co-solvents is not stable when diluted in the bloodstream. | - Use a slow injection or infusion rate to allow for gradual dilution of the formulation in the blood. - Minimize the concentration of the drug in the dosing solution. - Consider incorporating a low percentage of a surfactant in the formulation. |
Data Presentation: Pharmacokinetic Parameters of Pyrazolo[3,4-d]pyrimidine Analogs
The following table summarizes pharmacokinetic data for representative pyrazolo[3,4-d]pyrimidine compounds from the literature to provide a comparative overview.
| Compound | Target | Dose & Route (in mice) | Cmax (µg/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Oral Bioavailability (F%) | Reference |
| Nilotinib (B1678881) | Bcr-Abl | 400 mg twice daily (in patients) | ~3.5 | 17 | - | ~30% | [4] |
| SI-83 | Src | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| BKI-1597 | TgCDPK1 | 50 mg/kg oral | 1.8 | 3.9 | - | - | |
| BKI-1748 | TgCDPK1 | 50 mg/kg oral | 3.3 | 2.1 | - | - |
Experimental Protocols
Shake-Flask Solubility Assay
Objective: To determine the thermodynamic solubility of a this compound compound.
Methodology:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a this compound compound in liver microsomes.
Methodology:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add liver microsomes (e.g., human or rat) and a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP450 enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound compound after oral and intravenous administration in mice.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., CD-1 or C57BL/6), typically male, weighing 20-25 g.
-
Formulation: Prepare a suitable formulation for both oral (e.g., in 0.5% methylcellulose) and intravenous (e.g., in a solution containing DMSO, PEG400, and saline) administration.
-
Dosing:
-
Oral (PO): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Calculate the oral bioavailability (F%) by comparing the dose-normalized AUC from the oral and IV routes.
Visualizations
Logical Workflow for Troubleshooting Poor Oral Bioavailability
Caption: A stepwise guide for troubleshooting poor oral absorption.
RET Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the RET signaling pathway by a this compound compound.
Src Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the Src kinase signaling pathway by a this compound compound.
Bcr-Abl Signaling Pathway and Inhibitiondot
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Pyrazolo[3,4-d]pyrimidine Anticancer Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine anticancer agents.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of pyrazolo[3,4-d]pyrimidine compounds, particularly concerning drug resistance.
Issue 1: High or Variable IC50 Values and Poor Reproducibility in Cell-Based Assays
-
Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows inconsistent IC50 values and poor reproducibility in my cancer cell line assays. What could be the cause and how can I troubleshoot this?
-
Answer: A common issue with pyrazolo[3,4-d]pyrimidine inhibitors is poor aqueous solubility, which can lead to compound precipitation in cell culture media and result in an unknown and variable effective concentration.[1]
Troubleshooting Steps:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the specific cell culture medium used for your assays. Visually inspect stock solutions and final assay wells for any signs of precipitation at the beginning and end of the incubation period.
-
Solvent Optimization: While DMSO is a common solvent, aim for a final concentration of <0.5% to avoid cellular toxicity. Consider alternative co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), ensuring appropriate vehicle controls are included in your experiments.[1]
-
Formulation Approaches for In Vitro Use:
-
Prodrugs: Consider synthesizing a more soluble prodrug that converts to the active inhibitor inside the cells.[1]
-
Complexation: Utilize cyclodextrins to form inclusion complexes, which can enhance the apparent solubility of the inhibitor in aqueous media.[1]
-
Nanosuspensions: Creating a nanosuspension of your compound can improve its dissolution rate and apparent solubility.[1]
-
-
Issue 2: Compound Shows Potency in Biochemical Assays but Weak Activity in Cell-Based Assays
-
Question: My pyrazolo[3,4-d]pyrimidine derivative is a potent inhibitor of its target kinase in a cell-free assay, but it shows significantly lower activity when tested on cancer cell lines. What could be the reason for this discrepancy?
-
Answer: This discrepancy often points towards issues with cell permeability or active efflux of the compound from the cells. Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) is a primary cause of multidrug resistance (MDR).[2]
Troubleshooting Steps:
-
Confirm Efflux: Perform a bi-directional Caco-2 or MDCK cell permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[1]
-
P-gp Inhibition Assay: Conduct the cytotoxicity assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the potency of your compound in the presence of the P-gp inhibitor would confirm it as a substrate for this efflux pump.[1]
-
Investigate P-gp Expression: Assess the expression level of P-gp in your target cell lines using techniques like Western blotting or qPCR.
-
Structural Modification: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-gp themselves.[2] Consider if the structural class of your compound has been reported to have this dual activity.
-
Issue 3: Development of Acquired Resistance in Long-Term Cell Culture
-
Question: After initially showing sensitivity, my cancer cell line has developed resistance to my pyrazolo[3,4-d]pyrimidine inhibitor after continuous culture with the compound. How can I investigate the mechanism of this acquired resistance?
-
Answer: Acquired resistance is a common phenomenon and can arise from various mechanisms, including secondary mutations in the drug target or upregulation of bypass signaling pathways.
Troubleshooting Steps:
-
Target Sequencing: Sequence the gene encoding the primary target of your inhibitor in the resistant cells to identify any potential mutations that could interfere with drug binding. For example, the T790M mutation in EGFR is a known mechanism of resistance to some EGFR inhibitors.[3]
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to compare the gene expression and protein profiles of the sensitive and resistant cells. This can help identify upregulated bypass pathways that allow the cancer cells to survive despite the inhibition of the primary target.
-
Combination Therapy: Explore combination therapies to overcome resistance. Combining your pyrazolo[3,4-d]pyrimidine inhibitor with agents that target different pathways may produce synergistic effects.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to pyrazolo[3,4-d]pyrimidine anticancer agents?
A1: The primary mechanisms of resistance include:
-
Overexpression of Efflux Pumps: Increased expression of ABC transporters, particularly P-glycoprotein (P-gp), can actively remove the drug from the cancer cell, reducing its intracellular concentration and efficacy.[2]
-
Target Gene Mutations: Mutations in the kinase target, such as the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), can prevent the inhibitor from binding effectively.[3][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, allowing for continued proliferation and survival.
-
Poor Bioavailability: In an in vivo context, poor aqueous solubility and low cell permeability can limit the amount of drug that reaches the tumor, which can be considered a form of resistance.[1]
Q2: How can pyrazolo[3,4-d]pyrimidines be used to overcome pre-existing multidrug resistance (MDR)?
A2: Some novel pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have been shown to act as P-gp inhibitors.[2] This dual functionality allows them to not only inhibit their primary cancer targets (like Src family kinases) but also to block the P-gp efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel.[2] This can re-sensitize MDR cancer cells to conventional chemotherapy.
Q3: Are there pyrazolo[3,4-d]pyrimidine derivatives that are effective against cancers with known resistance mutations?
A3: Yes, medicinal chemistry efforts are focused on designing new generations of pyrazolo[3,4-d]pyrimidine inhibitors that are active against mutant forms of kinases. For example, new derivatives have been synthesized that show potent inhibitory activity against the EGFRT790M mutant, which confers resistance to first-generation EGFR inhibitors.[3]
Q4: What strategies can be employed to improve the oral bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors?
A4: To overcome poor oral bioavailability, which is often due to low solubility and/or high metabolic clearance, several formulation and medicinal chemistry strategies can be used:
-
Prodrug Approach: Designing a more soluble or permeable prodrug that is converted to the active compound in vivo.[1]
-
Formulation Development:
-
Metabolic Stability Assessment: Conducting in vitro metabolic stability assays with liver microsomes or hepatocytes to identify and address metabolic liabilities through structural modifications.[1]
Data on Overcoming Resistance
Table 1: Reversal of Doxorubicin (DOX) and Paclitaxel (PTX) Resistance by Pyrazolo[3,4-d]pyrimidine SFK Inhibitors in MDR Cancer Cell Lines
| Cell Line | Co-administered Drug | SFK Inhibitor | Inhibitor Concentration (µM) | Fold Reversal of Resistance |
| NCI-H460/R | DOX | pro-Si221 | 0.2 | 1.8 |
| NCI-H460/R | DOX | pro-Si221 | 0.5 | 7.1 |
| NCI-H460/R | DOX | pro-Si306 | 0.5 | 10.2 |
Data summarized from a study on reversing P-gp-mediated multidrug resistance.[2]
Table 2: In Vitro Cytotoxicity of a Novel 1H-pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) Against Cancer Cell Lines and Its Kinase Inhibitory Activity
| Cell Line/Kinase Target | IC50 (µM) |
| A549 (Lung Carcinoma) | 8.21 |
| HCT-116 (Colon Carcinoma) | 19.56 |
| EGFRWT (Wild-Type) | 0.098 |
| EGFRT790M (Mutant) | 0.236 |
Data highlights a compound with activity against both wild-type and a resistant mutant form of EGFR.[3]
Experimental Protocols
Protocol 1: Evaluation of P-glycoprotein (P-gp) Inhibition
-
Objective: To determine if a pyrazolo[3,4-d]pyrimidine compound can inhibit the P-gp efflux pump.
-
Methodology: A common method is to use a fluorescent P-gp substrate, such as Rhodamine 123.
-
Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., NCI-H460/R) and its parental sensitive cell line.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test pyrazolo[3,4-d]pyrimidine compound or a known P-gp inhibitor (positive control, e.g., verapamil) for 1-2 hours.
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate for an additional 30-60 minutes.
-
Fluorescence Measurement: Wash the cells to remove the extracellular substrate and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
-
Protocol 2: Bi-directional Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a pyrazolo[3,4-d]pyrimidine inhibitor.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[1]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (typically at 1-10 µM) in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate and collect samples from the receiver chamber at various time points.[1]
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.[1]
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[1]
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is indicative of active efflux.[1]
-
-
Visualizations
Caption: Workflow for investigating and overcoming resistance to pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Key signaling pathways and resistance mechanisms for pyrazolo[3,4-d]pyrimidine EGFR inhibitors.
References
Technical Support Center: Optimization of Pyrazoloadenine Dosage for In Vivo Models
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of a novel pyrazoloadenine derivative?
The initial and critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1][2] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study?
The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] It is also essential to consider any available data from similar compounds or previous studies.
Q3: What are common challenges in designing in vivo dose-response studies?
Designing a robust dose-response study requires careful consideration of several parameters, including the number of dose levels, the specific dose values, and the sample size per dose group.[1][3] The goal is to generate data that allows for the fitting of nonlinear curves to accurately compare compound efficacy and potency.[3]
Q4: How can I improve the reliability and reproducibility of my in vivo study?
To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]
Q5: What pharmacokinetic (PK) parameters are most important to assess for a novel compound like a this compound derivative?
Key PK parameters to evaluate include clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum plasma concentration (Cmax), and oral bioavailability (F).[4] Understanding these parameters is crucial for designing an effective dosing regimen.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or mortality at expected therapeutic doses. | The compound may have a narrow therapeutic window or off-target effects. | Conduct a more thorough MTD study with a wider range of doses and smaller dose escalations.[1][2] Consider reformulating the compound to improve its safety profile. |
| Lack of efficacy in vivo despite good in vitro potency. | Poor bioavailability, rapid metabolism, or inability to reach the target tissue. | Perform pharmacokinetic (PK) studies to assess drug exposure.[5] Analyze compound stability in plasma and microsomes. Consider alternative routes of administration.[5] |
| High variability in animal response. | Inconsistent formulation, improper dosing technique, or biological variability in the animal model. | Ensure the formulation is homogenous and stable. Standardize the dosing procedure. Increase the sample size per group to improve statistical power.[1] |
| Precipitation of the compound upon administration. | Poor solubility of the compound in the chosen vehicle. | Test different vehicle formulations. Consider using solubilizing agents such as cyclodextrins, co-solvents, or lipid-based formulations.[6] |
| Unexpected pharmacodynamic (PD) effects. | The compound may be interacting with unintended targets. | Conduct in vitro off-target screening. Monitor for a broader range of physiological and behavioral changes in the animal model. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound derivative that can be administered without causing dose-limiting toxicity (DLT).
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.[1]
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.[1]
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.
-
Administration: Administer the compound and vehicle according to the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]
-
Endpoint: The MTD is typically defined as the dose level at which no more than 10% of animals exhibit significant weight loss (e.g., >15-20%) or other severe clinical signs.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound derivative.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Calculate key PK parameters such as AUC, Cmax, t1/2, CL, and Vd.
In Vivo Efficacy Study (Dose-Response)
Objective: To evaluate the anti-tumor activity of the this compound derivative in a relevant cancer model.
Methodology:
-
Animal Model: Utilize a relevant tumor model (e.g., xenograft, syngeneic).
-
Dose Selection: Select a range of doses based on the MTD study, typically including the MTD and several lower doses.[1]
-
Treatment: Once tumors are established, randomize animals into treatment and control groups and begin dosing according to the predetermined schedule.
-
Efficacy Assessment: Monitor tumor growth over time. Other endpoints may include survival, body weight, and specific biomarkers.
-
Data Analysis: Compare tumor growth inhibition between treated and control groups to determine the optimal therapeutic dose.
Data Presentation
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +2.5 | None | 0/5 |
| 10 | 5 | -1.2 | None | 0/5 |
| 30 | 5 | -8.7 | Mild lethargy | 0/5 |
| 100 | 5 | -18.3 | Severe lethargy, ruffled fur | 1/5 |
| 300 | 5 | -25.1 | Moribund | 3/5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-inf) | ng*h/mL | 8500 ± 1200 |
| t1/2 | h | 6.3 ± 1.1 |
| CL | L/h/kg | 0.25 ± 0.05 |
| Vd | L/kg | 2.1 ± 0.4 |
| Bioavailability (%) | % | 35 ± 8 |
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Troubleshooting Logic for In Vivo Studies.
Caption: Simplified RET Signaling Pathway Inhibition.
References
Validation & Comparative
Validating the Anticancer Activity of Pyrazoloadenine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, pyrazoloadenine derivatives have emerged as a promising class of molecules demonstrating significant anticancer potential. This guide provides an objective comparison of the performance of various this compound derivatives against established anticancer agents, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of selected this compound derivatives against various cancer cell lines. A lower value indicates greater potency. For comparative purposes, data for standard chemotherapeutic agents are included where available.
Table 1: In Vitro Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound Derivatives | ||||
| Unsubstituted this compound | LC-2/ad (RET-driven) | Cell Viability | 1.47 | [1] |
| Unsubstituted this compound | KM-12 (TRKA-driven) | Cell Viability | 1.73 | [1] |
| Unsubstituted this compound | A549 (Lung Carcinoma) | Cell Viability | 3.02 | [1] |
| Compound 8p | LC-2/ad (RET-driven) | Cell Viability | 0.016 | [1][2] |
| Compound 8p | A549 (Lung Carcinoma) | Cell Viability | 5.92 | [1][2] |
| Compound 8b | A549 (Lung Carcinoma) | Cell Viability | 20.52 | [1] |
| Compound 3f | RET Kinase | Biochemical | 1.9 | [1] |
| Compound 4d | RET Kinase | Biochemical | 1.044 | [1] |
| General Pyrazole Derivatives | ||||
| Compound 11 | MCF7 (Breast Cancer) | Antiproliferative | 0.01 - 0.65 | [3] |
| Compound 11 | A549 (Lung Carcinoma) | Antiproliferative | 0.01 - 0.65 | [3] |
| Compound 11 | Colo205 (Colon Cancer) | Antiproliferative | 0.01 - 0.65 | [3] |
| Compound 11 | A2780 (Ovarian Cancer) | Antiproliferative | 0.01 - 0.65 | [3] |
| Compound 33 | HCT116 (Colon Cancer) | Antitumor | < 23.7 | [3] |
| Compound 34 | HCT116 (Colon Cancer) | Antitumor | < 23.7 | [3] |
| Compound 43 | MCF7 (Breast Cancer) | Cytotoxicity | 0.25 | [3] |
| Compound 59 | HepG2 (Liver Cancer) | Antitumor | 2 | [3] |
| MM137 | BxPC-3 (Pancreatic Cancer) | Cytotoxicity | 0.18 | [4] |
| MM137 | PC-3 (Prostate Cancer) | Cytotoxicity | 0.06 | [4] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF7 (Breast Cancer) | Cytotoxicity | 0.95 | [3] |
| Doxorubicin | HCT116, MCF7, HepG2, A549 | Antitumor | 24.7 - 64.8 | [3] |
| Cisplatin | HepG2 (Liver Cancer) | Antitumor | 5.5 | [3] |
| Etoposide | MCF7, A549, Colo205, A2780 | Antiproliferative | Not specified, compound 11 was superior | [3] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Unsubstituted this compound | RET | 9.20 | [1] |
| Unsubstituted this compound | TRKA | 57.07 | [1] |
| Compound 8p | RET | 0.000326 | [1][2] |
| Compound 8b | RET | 0.00057 | [1] |
| Compound 8b | TRKA | 0.202 | [1] |
| Compound 33 | CDK2 | 0.074 | [3] |
| Compound 34 | CDK2 | 0.095 | [3] |
Experimental Protocols
The validation of the anticancer activity of this compound derivatives involves a series of well-established in vitro assays. The detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and binds to the exposed PS.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised cell membranes, characteristic of late apoptotic and necrotic cells.[10]
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.[12]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Negative for both Annexin V-FITC and PI.
-
Early apoptotic cells: Positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1x10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[14][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[14]
-
RNase Treatment: To ensure that only DNA is stained, treat the cells with RNase A solution to degrade any RNA present.[14][15]
-
PI Staining: Add PI staining solution to the cell pellet and incubate at room temperature for 5-10 minutes.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.[14]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation | MDPI [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. dojindo.com [dojindo.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
A Comparative Analysis of Pyrazoloadenine and Other Kinase Inhibitors for Researchers
This guide provides a detailed comparative study of a novel pyrazoloadenine-based kinase inhibitor, compound 8p, against established multi-kinase and next-generation RET inhibitors.[1][2] The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the potency, selectivity, and cellular activity of these compounds, supported by experimental data and protocols.
Introduction to this compound 8p and Comparator Kinase Inhibitors
This compound 8p is a novel, selective inhibitor of the REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase implicated in various cancers.[1][2] This guide compares 8p with four other kinase inhibitors:
-
Vandetanib and Cabozantinib (B823): Multi-kinase inhibitors with activity against RET, among other targets.[3][4]
-
Pralsetinib (B610190) and Selpercatinib: Highly potent and selective next-generation RET inhibitors.[5][6][7][8][9][10][11][12][13][14]
Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound 8p and the selected comparator kinase inhibitors.
Table 1: Biochemical Potency (IC50, nM) of Kinase Inhibitors
| Kinase Target | This compound 8p | Vandetanib | Cabozantinib | Pralsetinib | Selpercatinib |
| RET (Wild-Type) | 0.326[1][2] | 130 | 5.2[1] | <0.5 | ~1-2 |
| VEGFR2 | >10,000 | 40 | 0.035[15] | 35 | >1000 |
| MET | - | - | 1.3[15] | - | - |
| KIT | - | - | 4.6[15] | - | - |
| AXL | - | - | 7[15] | - | - |
| FLT3 | - | - | 11.3[15] | - | - |
| TIE2 | - | - | 14.3[15] | - | - |
| EGFR | - | 500 | - | - | - |
Table 2: Cellular Activity (EC50/IC50, nM) of Kinase Inhibitors
| Cell Line | RET Status | This compound 8p | Vandetanib | Cabozantinib | Pralsetinib | Selpercatinib |
| LC-2/ad | CCDC6-RET Fusion | 16[1][2] | - | - | - | - |
| A549 | RET-negative (control) | 5920[1][2] | - | - | - | - |
| TT | RET M918T | - | - | - | - | - |
| Ba/F3-KIF5B-RET | KIF5B-RET Fusion | - | - | - | 12 | 11 |
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is understanding its selectivity profile. While a comprehensive head-to-head kinome scan for all five inhibitors under identical conditions is not publicly available, existing data indicates the following:
-
This compound 8p: A kinome-wide selectivity profile against a 97-kinase panel revealed excellent selectivity for RET and its mutants.[1]
-
Vandetanib and Cabozantinib: These are multi-kinase inhibitors, targeting a broader range of kinases, which can contribute to both their efficacy and toxicity profiles.[3][4]
-
Pralsetinib and Selpercatinib: These are highly selective RET inhibitors, demonstrating significantly less activity against other kinases like VEGFR2 compared to the multi-kinase inhibitors.[5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of kinase inhibitors. Below are representative protocols for key in vitro experiments.
Biochemical Kinase Inhibition Assay (RET Kinase)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified RET kinase enzyme.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Add 5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for RET).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
Data Analysis:
-
The raw luminescence data is normalized to the control wells (0% inhibition for DMSO and 100% inhibition for a known potent inhibitor or no enzyme).
-
The normalized percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay
This assay measures the effect of the kinase inhibitor on the proliferation of cancer cell lines that are dependent on RET signaling.
Materials:
-
RET-dependent cancer cell line (e.g., LC-2/ad, TT)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
Data Analysis:
-
The luminescence signal is normalized to the vehicle-treated control wells.
-
The percent viability is plotted against the logarithm of the inhibitor concentration.
-
The EC50 value (effective concentration for 50% inhibition of cell growth) is calculated using a non-linear regression curve fit.
Mandatory Visualization
RET Signaling Pathway
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vandetanib for the treatment of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. medpagetoday.com [medpagetoday.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. youtube.com [youtube.com]
- 12. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 13. fda.gov [fda.gov]
- 14. Clinical Review - Selpercatinib (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Pyrazoloadenine Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic agent, such as a pyrazoloadenine-based kinase inhibitor, interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide provides an objective comparison of three widely used methods for verifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Kinobeads-based affinity purification coupled with mass spectrometry (AP-MS). Each method offers distinct advantages and provides unique insights into the interaction between a compound and its target protein.
Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the quantitative data required. The following table summarizes the key features and performance metrics of CETSA, NanoBRET, and Kinobeads.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Kinobeads Competition Binding Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer is competed by the compound.[3][4][5] | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases in a cell lysate.[6][7][8][9] |
| Labeling | Label-free for both compound and endogenous target protein. | Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.[3][5] | Label-free for the test compound; uses immobilized kinase inhibitors. |
| Detection | Western Blot, Mass Spectrometry (TPP), AlphaLISA, ELISA. | Luminescence and fluorescence detection (BRET ratio).[3][5] | Mass Spectrometry (LC-MS/MS).[6][8][9] |
| Cell State | Live or lysed cells.[2] | Live cells.[3][5][10] | Cell lysates.[6][8][9] |
| Throughput | Low to high, depending on the detection method (HT-CETSA).[2][11][12] | High-throughput compatible.[4][10] | Medium to high, depending on the mass spectrometry workflow.[9] |
| Quantitative Data | EC50 (concentration for 50% maximal stabilization).[1][11] | IC50 (concentration for 50% inhibition of tracer binding), apparent affinity (Kd).[3][5] | IC50 (concentration for 50% reduction in binding to beads), apparent dissociation constant (Kd,app).[6][9][13] |
| Example Data | RIPK1 inhibitor Compound 22 EC50: 120 nM in L929 cells.[1] | PLK1 inhibitor BI2536 IC50: 3.9 nM in HEK293T cells. | Pyrazolopyrimidine inhibitor IC50 for PKD1: <10 nM in a mixture of HCT116 and U-2 OS cell lysates. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the principles and practical steps involved in each target engagement methodology.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Pyrazoloadenine Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation and activity of pyrazoloadenine compounds, a promising class of kinase inhibitors. This guide provides a comparative analysis of their performance in various cancer cell lines, supported by experimental data and detailed protocols.
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory effects on various protein kinases implicated in cancer. This guide offers a cross-validated comparison of the cytotoxic and target-specific activities of these compounds across a range of cancer cell lines, providing valuable insights for preclinical assessment and further development.
Quantitative Analysis of this compound Activity
The following tables summarize the in vitro activity of representative this compound compounds and other pyrazole (B372694) derivatives in different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Activity of this compound Fragment and Lead Compound 8p
| Compound | Cell Line | Cell Line Type | Target | IC50 (µM) (Biochemical Assay) | EC50 (µM) (Cell-based Assay) |
| Unsubstituted this compound Fragment | - | - | RET | 9.20 | - |
| - | - | TRKA | 57.07 | - | |
| LC-2/ad | RET-driven NSCLC | RET | - | 1.47 | |
| KM-12 | TRKA-driven Control | TRKA | - | 1.73 | |
| A549 | Cytotoxic Control | - | - | 3.02 | |
| Lead Compound 8p | - | - | RET | 0.000326 | - |
| LC-2/ad | RET-driven NSCLC | RET | - | 0.016 | |
| A549 | Cytotoxic Control | - | - | 5.92 |
Data sourced from a fragment-based drug discovery study.[1][2][3]
Table 2: Cytotoxic Activity of Various Pyrazole Derivatives in Different Cancer Cell Lines
| Compound Class | Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) |
| Pyrazole Derivative | TOSIND | MDA-MB-231 | Breast Adenocarcinoma | 17.7 ± 2.7 (72h) |
| Pyrazole Derivative | PYRIND | MCF7 | Breast Adenocarcinoma | 39.7 ± 5.8 (72h) |
| Pyrazolo[3,4-b]pyridine | Compound 8c | NCI-60 Panel | Various | GI50 MG-MID = 1.33 |
| Pyrazole Derivative | PTA-1 | Jurkat | Leukemia | CC50 = 0.32 (48h) |
| Pyrazole Derivative | Compound 2 | A549 | Lung Adenocarcinoma | EC50 = 220.20 |
| Pyrazolo[1,5-a]pyrimidine | Compound 8 | HeLa, MCF7, A549, HCT116, B16F10 | Various | Average IC50 = 0.0248 |
| Pyrazolo[1,5-a]pyrimidine | Compound 9 | HeLa, MCF7, A549, HCT116, B16F10 | Various | Average IC50 = 0.028 |
| 1H-pyrazolo[3,4-d]pyrimidine | Compound 24 | A549 | Non-small Cell Lung Cancer | 8.21 |
| 1H-pyrazolo[3,4-d]pyrimidine | Compound 24 | HCT116 | Colorectal Carcinoma | 19.56 |
| Pyrazole Derivative | Compound 5 | HepG2 | Liver Carcinoma | 13.14 |
| Pyrazole Derivative | Compound 5 | MCF-7 | Breast Carcinoma | 8.03 |
This table presents a selection of data from various studies to illustrate the broad-spectrum activity of pyrazole-based compounds.[4][5][6][7][8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
RET Signaling Pathway
The Rearranged during Transfection (RET) receptor tyrosine kinase is a key target of many this compound inhibitors.[10][11][12][13] Upon binding of its ligand, RET dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell proliferation, survival, and migration.[10][11] this compound inhibitors block the kinase activity of RET, thereby inhibiting these oncogenic signals.
Experimental Workflow for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.
Experimental Workflow for an In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its target kinase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay Protocol
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[14][15][16][17][18]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or EC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a purified kinase.[19][20][21][22][23]
-
Reagent Preparation: Prepare a kinase reaction buffer appropriate for the specific kinase being assayed. Prepare stock solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Serially dilute the this compound inhibitor in the kinase reaction buffer to achieve a range of final assay concentrations. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Assay Reaction Setup: In a suitable assay plate (e.g., 384-well), add the diluted inhibitor or vehicle control.
-
Kinase and Substrate Addition: Add the kinase and substrate mixture to all wells. A pre-incubation step may be included to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and detect the kinase activity. The detection method will depend on the assay format and can include measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods are luminescence-based (e.g., ADP-Glo™), fluorescence-based, or radiometric.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 11. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Assay [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro kinase assay [protocols.io]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
comparing the efficacy of different pyrazolo[3,4-d]pyrimidine isomers
A Comparative Guide to the Efficacy of Pyrazolo[3,4-d]pyrimidine Isomers as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological potential, particularly in the development of kinase inhibitors for cancer therapy.[1][2] This heterocyclic system is a bioisostere of adenine, a key component of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[3][4] The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure, leading to a wide range of activities against different kinase targets. This guide provides a comparative analysis of the efficacy of various pyrazolo[3,4-d]pyrimidine isomers, supported by experimental data and methodologies.
Efficacy Comparison of Pyrazolo[3,4-d]pyrimidine Isomers
The following table summarizes the in vitro efficacy of representative pyrazolo[3,4-d]pyrimidine isomers against various cancer cell lines and kinase enzymes. The inhibitory activities are presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of potency.
| Compound ID | Target(s) | Cell Line(s) | IC50/GI50 (µM) | Reference |
| Series 1: CDK2 Inhibitors | ||||
| 33a | CDK2 | - | Comparable to olomoucine/roscovitine | [5] |
| 33b | CDK2 | - | Comparable to olomoucine/roscovitine | [5] |
| 32a | CDK2 | Various human cancer cell lines | Potent cell growth inhibition | [5] |
| 32b | CDK2 | Various human cancer cell lines | Potent cell growth inhibition | [5] |
| Series 2: EGFR-TK Inhibitors | ||||
| 16 | EGFR-TK | MDA-MB-468 | 0.034 | [6] |
| 15 | EGFR-TK | Full 60-cell panel | 0.018 - 9.98 | [6] |
| 4 | EGFR-TK | - | 0.054 | [6] |
| Series 3: Multi-Kinase Inhibitors | ||||
| 33 | FLT3, VEGFR2 | MV4-11 (AML) | High potency | [7] |
| Series 4: PKD Inhibitors | ||||
| 17m | PKD | - | 0.017 - 0.035 | [8] |
| 3-IN-PP1 | PKD | PANC-1 | 0.094 - 0.108 | [8] |
| Series 5: RET Inhibitors | ||||
| 23c | RET | BaF3/CCDC6-RET | Significant inhibition | [3] |
| Series 6: General Antitumor Agents | ||||
| VIIa | Not specified | 57 different cell lines | 0.326 - 4.31 | [9] |
| 1a | Not specified | A549 | 2.24 | [10] |
| 1d | Not specified | MCF-7 | 1.74 | [10] |
| 7f | DHFR | MCF-7 | Marked inhibition | [11] |
Structure-Activity Relationship Insights
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is significantly influenced by the substituents at various positions of the heterocyclic core:
-
Position 1: Substitution at the N-1 position can modulate selectivity and potency. For instance, in a series of protein kinase D (PKD) inhibitors, structural variations at this position led to the identification of compound 17m with improved biochemical inhibitory activity compared to the parent compound.[8]
-
Position 3: Modifications at the C-3 position have been explored to enhance interactions within the kinase active site. For example, the addition of an extended 3-substituent has been shown to yield potent inhibitors of Lck.
-
Position 4: The substituent at the C-4 position is crucial for activity and selectivity. Studies have shown that 4-anilino compounds exhibit better CDK2 inhibitory activity compared to 4-benzyl compounds.[5] Furthermore, large substituents at C-4 have been found to enhance the inhibition of A431 cell growth.
-
Position 6: Derivatization at the C-6 position has also been explored in the development of CDK2 inhibitors.[5]
Signaling Pathways and Experimental Workflows
The inhibitory action of pyrazolo[3,4-d]pyrimidine isomers on specific kinases disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow for Efficacy Determination
The in vitro efficacy of the synthesized compounds is typically evaluated through a series of standardized assays. A general workflow is depicted below.
Caption: General experimental workflow for assessing the efficacy of pyrazolo[3,4-d]pyrimidine isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in the literature.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine isomers and incubated for an additional 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[10]
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: The pyrazolo[3,4-d]pyrimidine isomers are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 values are determined.[12]
Conclusion
Pyrazolo[3,4-d]pyrimidine isomers represent a highly versatile and potent class of kinase inhibitors. The efficacy and selectivity of these compounds can be finely tuned through chemical modifications at various positions of the pyrimidine (B1678525) ring. The data presented in this guide highlight the importance of structure-activity relationship studies in the design of novel and effective anticancer agents. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these promising compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Pyrazoloadenine: A Comparative Guide to RET Kinase Inhibition
A detailed analysis of pyrazoloadenine's mechanism of action as a potent RET kinase inhibitor, with a comparative look at alternative inhibitors, supported by experimental data and protocols.
This compound has emerged as a significant scaffold in the development of targeted cancer therapies, particularly as a potent inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene are known drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer. This guide provides an in-depth validation of the mechanism of action for a prominent this compound-based inhibitor, compound 8p, and objectively compares its performance against other RET inhibitors such as vandetanib, cabozantinib, selpercatinib, and the related pyrazolopyrimidine compounds PP1 and PP2.
Mechanism of Action: A Type-II Kinase Inhibitor
Compound 8p, a this compound derivative, has been identified as a highly potent and selective inhibitor of the RET oncoprotein.[1] In-silico docking studies suggest that compound 8p functions as a type-II kinase inhibitor. This classification is based on its binding to the DFG-out conformation of the RET kinase, an inactive state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[2] This binding mode is distinct from type-I inhibitors, which bind to the active DFG-in conformation. The pyrazolopyrimidine core of 8p establishes crucial hydrogen bonds with hinge region residues Ala807 and Glu805, while the this compound and a phenyl linker engage in π-π stacking with Phe893 of the DFG-motif.[2] This specific interaction stabilizes the inactive conformation of the kinase, preventing ATP from binding and inhibiting downstream signaling.
Comparative Performance: Quantitative Analysis
The efficacy of this compound 8p and its alternatives has been quantified through various biochemical and cellular assays. The following tables summarize key data points for a comparative assessment of their potency and selectivity.
| Compound | Target Kinase | Biochemical IC50 (nM) | Reference(s) |
| This compound 8p | RET | 0.326 | [1][3] |
| TRKA | 9,200 | [1] | |
| Vandetanib | RET | 91 (in Ba/F3 RET C634R cells) | [4] |
| VEGFR2 | - | ||
| Cabozantinib | RET | 25.9 (in Ba/F3 RET C634R cells) | [4] |
| VEGFR2 | - | ||
| MET | - | ||
| Selpercatinib | RET | ~3 (in Ba/F3 RET C634R and Δ898-901 cells) | [4] |
| VEGFR2 | - | ||
| PP1 | RET-derived oncoproteins | 80 | [3][5] |
| PTK6 | 2.5 | [6] | |
| Lck | 5 | [6] | |
| Fyn | 6 | [6] | |
| Src | 170 | [6] | |
| PP2 | RET/PTC1 oncoprotein | - | [5] |
| PTK6 | 13.0 | [6] | |
| Lck | 5 | [6] | |
| Fyn | 6 | [6] |
Table 1: Biochemical Potency of RET Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower values indicate greater potency.
| Compound | Cell Line | RET Status | Cellular EC50 (µM) | Reference(s) |
| This compound 8p | LC-2/ad | CCDC6-RET fusion | 0.016 | [1][3] |
| A549 | Non-RET driven | 5.92 | [1][3] | |
| KM-12 | TRKA-driven | 1.73 | [1] | |
| Vandetanib | Ba/F3 RET Δ898-901 | RET deletion mutant | 0.564 | [4] |
| Cabozantinib | Ba/F3 RET 898-901 | RET deletion mutant | >1.350 | [4] |
| Selpercatinib | Ba/F3 RET Δ898-901 | RET deletion mutant | ~0.003 | [4] |
Table 2: Cellular Potency of RET Inhibitors. EC50 values represent the concentration of the inhibitor required to induce a half-maximal response (e.g., inhibition of cell proliferation) in a cellular context.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (at a concentration near the Km for RET)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Add 5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.
Cellular Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
RET-dependent cancer cell lines (e.g., LC-2/ad, TT) and control cell lines (e.g., A549)
-
Appropriate cell culture medium and supplements
-
Test compounds (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom, white-walled plates
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent viability for each treatment condition relative to the vehicle control and determine the EC50 value using a non-linear regression curve fit.
Western Blot Analysis of RET Signaling
Objective: To assess the effect of a test compound on the phosphorylation of RET and its downstream signaling proteins.
Materials:
-
RET-dependent cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against p-RET, total RET, p-ERK, total ERK, p-AKT, and total AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RET) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest (e.g., total RET, total ERK, total AKT).[1]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the RET signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship between different inhibitor types.
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Validation.
Caption: Classification of Kinase Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase inhibitor PP1 blocks tumorigenesis induced by RET oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to Pyrazoloadenine
For Researchers, Scientists, and Drug Development Professionals
Pyrazoloadenine, also known as 4-aminopyrazolo[3,4-d]pyrimidine, is a crucial heterocyclic scaffold in medicinal chemistry. Its structural similarity to adenine (B156593) has made it a valuable building block for the development of potent inhibitors of various kinases, particularly in the field of oncology. This guide provides a comparative analysis of two prominent synthetic routes to the this compound core, offering a detailed examination of their respective methodologies, supported by experimental data.
Performance Comparison of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision that influences yield, purity, and scalability. Below is a summary of two distinct and effective methods for the synthesis of the core structure.
| Parameter | Route A: From 3-Amino-4-cyanopyrazole | Route B: From 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine |
| Starting Materials | Malononitrile (B47326), Triethyl orthoformate, Hydrazine (B178648) hydrate (B1144303), Formamidine (B1211174) acetate (B1210297) | 4,6-Dichloropyrimidine-5-carboxaldehyde, Hydrazine, Ammonium hydroxide (B78521) |
| Key Reactions | Cyclization, Formylation/Cyclization | Cyclization, Amination |
| Reported Yield | Not explicitly stated for the final step, but the precursor synthesis is well-described. | 57% for the final amination step.[1] |
| Scalability | Potentially scalable, with detailed procedures for precursor synthesis. | Scalable, with the final step being a straightforward amination. |
| Reagent Availability | Readily available and relatively inexpensive starting materials. | Readily available starting materials. |
| Reaction Conditions | Requires elevated temperatures for cyclization steps. | The final amination step is performed at room temperature. |
Experimental Protocols
Route A: Synthesis from 3-Amino-4-cyanopyrazole
This route involves the initial construction of the pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring.
Step 1: Synthesis of 3-Amino-4-cyanopyrazole
-
A mixture of malononitrile (2.0 mol) and acetic anhydride (B1165640) (4.32 mol) is heated to approximately 110°C under a nitrogen atmosphere.
-
Triethyl orthoformate (2.1 mol) is added dropwise, maintaining the temperature at 108-112°C.
-
The resulting ethoxymethylenemalononitrile (B14416) is cooled to about 65°C and isopropanol (B130326) is added.
-
The solution is further cooled to 10°C, and hydrazine hydrate (2.24 mol) is added dropwise.
-
The resulting slurry is stirred, filtered, and the crude product is recrystallized from water to yield 3-amino-4-cyanopyrazole.[2]
Step 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
-
3-Amino-4-cyanopyrazole is reacted with formamidine acetate in a solvent such as 2-methoxyethanol.
-
The reaction mixture is heated at a temperature between 85°C and 125°C for a period of one to seventy-two hours.
-
The product, 4-aminopyrazolo[3,4-d]pyrimidine, is then purified.[2]
Route B: Synthesis from 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This approach builds the pyrazolopyrimidine core first and then introduces the amino group in the final step.
Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
4,6-Dichloropyrimidine-5-carboxaldehyde is reacted with a hydrazine (e.g., hydrazine hydrate) in a suitable solvent.
-
For aromatic hydrazines, the reaction is typically performed without an external base, leading to a hydrazone intermediate which is then cyclized at an elevated temperature.
-
For aliphatic hydrazines, the reaction can be carried out as a single step in the presence of a base to yield the 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine.[3]
Step 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.29 mmol) is dissolved in tetrahydrofuran (B95107) (THF).
-
Ammonium hydroxide is added to the solution.
-
The reaction mixture is stirred at 20-30°C for 2 hours.
-
After completion, the mixture is concentrated, and the residue is triturated with acetonitrile.
-
The product, 4-aminopyrazolo[3,4-d]pyrimidine, is collected by filtration with a reported yield of 57%.[1]
Visualizing Synthesis and Action
To better understand the chemical transformations and the biological context of this compound, the following diagrams illustrate the synthesis routes and a key signaling pathway targeted by its derivatives.
Caption: Synthetic pathway for this compound starting from malononitrile.
Caption: Synthetic pathway for this compound via a chloro-intermediate.
This compound derivatives have been extensively studied as inhibitors of the REarranged during Transfection (RET) receptor tyrosine kinase, a key player in several cancers.[4][5][6][7][8]
Caption: Inhibition of the RET signaling pathway by a this compound derivative.
The activation of the RET receptor by its ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), and co-receptor (GFRα) leads to its autophosphorylation and the subsequent activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[9][10][11][12][13] this compound-based inhibitors act by competing with ATP in the kinase domain of the RET receptor, thereby blocking its signaling cascade.[4] This mechanism of action makes them promising candidates for targeted cancer therapy.
References
- 1. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 2. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 3. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
New Pyrazoloadenine Derivatives Exhibit Potent Anti-Cancer Activity: A Comparative Analysis Against FDA-Approved RET Inhibitors
For Immediate Release
[City, State] – [Date] – Researchers have unveiled a novel pyrazoloadenine derivative, compound 8p, demonstrating significant potency and selectivity against the RET (REarranged during Transfection) oncoprotein, a key driver in certain types of lung and thyroid cancers.[1][2] A comprehensive benchmarking analysis against the established FDA-approved RET inhibitors, Pralsetinib and Selpercatinib, highlights the promising therapeutic potential of this new compound class. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and drug development professionals.
Performance Comparison of RET Inhibitors
The inhibitory activity of the new this compound derivative 8p was evaluated in both biochemical and cell-based assays, with the results benchmarked against publicly available data for Pralsetinib and Selpercatinib.
Table 1: Biochemical Inhibitory Activity against RET Kinase
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound 8p | RET Kinase | 0.000326 | Potent inhibition of recombinant enzyme activity.[1][2] |
| Pralsetinib | RET Kinase | Sub-nanomolar range | High potency against wild-type and various mutant RET fusions.[3] |
| Selpercatinib | RET Kinase | 0.92 - 67.8 (nmol/L) | Potent inhibition against wild-type RET and multiple mutated isoforms.[4] |
Disclaimer: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Cell-Based Inhibitory Activity
| Compound | Cell Line | Parameter | Value (µM) | Notes |
|---|---|---|---|---|
| This compound 8p | LC-2/ad (RET-driven) | EC50 | 0.016 | Measures inhibition of proliferation in a RET-fusion driven lung cancer cell line.[1][2] |
| A549 (Cytotoxic control) | EC50 | 5.92 | Assesses general cytotoxicity in a non-RET driven cell line.[1][2] | |
| Pralsetinib | Various RET fusion-positive cell lines | Cellular IC50 | Not explicitly stated in provided abstracts | Effective in inhibiting proliferation of RET-fusion expressing cancer cell lines.[3] |
| Selpercatinib | Various RET-driven cell lines | - | Not explicitly stated in provided abstracts | Demonstrates potent anti-tumor activity in various RET-altered cancer cell lines.[5] |
Disclaimer: The EC50 values for compound 8p are from a specific study. Direct comparative cellular potency data for Pralsetinib and Selpercatinib under the same conditions were not available in the initial search.
Understanding the Mechanism: The RET Signaling Pathway
The RET receptor tyrosine kinase plays a crucial role in cell growth, proliferation, and survival. In certain cancers, genetic alterations such as fusions or mutations lead to the constitutive activation of RET, driving uncontrolled tumor growth. All three inhibitors discussed target the kinase domain of the RET protein, albeit with different binding characteristics, to block downstream signaling.
Caption: Simplified RET signaling pathway and the point of inhibition.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key assays are provided below.
Biochemical RET Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[6][7]
-
96-well or 384-well plates
Procedure:
-
Add diluted RET kinase enzyme to the wells of the assay plate.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[7]
-
The luminescence signal, which is proportional to kinase activity, is read using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
References
In Vivo Efficacy of Pyrazoloadenine Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of pyrazoloadenine derivatives, a promising class of kinase inhibitors, with a focus on their potential in oncology. Given the limited publicly available in vivo data for compounds strictly defined as "this compound," this guide centers on the closely related and well-characterized pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, exemplified by the potent RET inhibitor WF-47-JS03. We will objectively compare its performance with approved RET inhibitors, including the highly selective agents selpercatinib (B610774) and pralsetinib, and the multi-kinase inhibitor cabozantinib, supported by preclinical and clinical experimental data.
Comparative Performance Data
The following tables summarize the available quantitative data to facilitate a direct comparison of the in vitro potency and in vivo efficacy of these compounds.
Table 1: In Vitro Potency of RET Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| WF-47-JS03 | KIF5B-RET | Cell-based | 1.7 | --INVALID-LINK--[1] |
| CCDC6-RET | Cell-based | 5.3 | --INVALID-LINK--[1] | |
| Selpercatinib | RET (Wild-Type) | Biochemical | 2.1 | --INVALID-LINK--[2] |
| KIF5B-RET | Cell-based | 6 | --INVALID-LINK--[2] | |
| CCDC6-RET | Cell-based | 7 | --INVALID-LINK--[2] | |
| Pralsetinib | RET (Wild-Type) | Biochemical | 0.4 | --INVALID-LINK--[2] |
| KIF5B-RET | Cell-based | 2.2 | --INVALID-LINK--[1] | |
| CCDC6-RET | Cell-based | 3.6 | --INVALID-LINK--[1] | |
| Cabozantinib | KIF5B-RET | Cell-based | 11 | --INVALID-LINK--[1] |
| CCDC6-RET | Cell-based | 5 | --INVALID-LINK--[1] |
Disclaimer: IC50 values are compiled from various sources and should be considered as relative benchmarks due to potential variations in experimental conditions.
Table 2: In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine and Approved RET Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Source |
| WF-47-JS03 | RET-driven tumor xenografts | Mouse | 10 mg/kg, po, qd | Strong tumor regression. Well-tolerated at the efficacious dose over 28 days.[3][4] | --INVALID-LINK--[3][4] |
| Selpercatinib (LOXO-292) | RET fusion-positive NSCLC and RET-mutant MTC xenografts | Mouse | 30 mg/kg, po, bid | Significant tumor regression compared to vehicle and cabozantinib.[5] | --INVALID-LINK--[5] |
| Pralsetinib (BLU-667) | RET fusion-positive NSCLC (ARROW trial) | Human | 400 mg, po, qd | Objective Response Rate (ORR): 66% in treatment-naïve patients.[6] | --INVALID-LINK--[6] |
| Cabozantinib | RET fusion-positive and RET-mutant mouse tumor models | Mouse | 40-60 mg/kg, po, qd | Mild regression or tumor growth inhibition. Inactive against models with RET V804M mutation.[5] | --INVALID-LINK--[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase, upon binding to a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. In certain cancers, chromosomal rearrangements lead to the formation of RET fusion proteins that are constitutively active, driving oncogenesis. This compound derivatives and other RET inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking its activity and inhibiting downstream signaling.[7][8][9]
Experimental Workflow for In Vivo Efficacy Testing
The evaluation of in vivo efficacy of kinase inhibitors like this compound derivatives typically involves xenograft studies in immunocompromised mice or, for high-throughput screening, in zebrafish larvae. The general workflow begins with the implantation of human cancer cells, followed by drug administration and subsequent monitoring of tumor growth and animal well-being.
Experimental Protocols
Detailed proprietary protocols for the development of specific this compound derivatives are not publicly available. However, the following are representative methodologies for the key experiments cited in their evaluation.
In Vivo Mouse Xenograft Studies
The in vivo efficacy of RET inhibitors is commonly evaluated using xenograft models in immunocompromised mice.[10][11]
Objective: To assess the anti-tumor efficacy of a compound in a living organism.
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NOD-scid IL2Rgamma-null (NSG) mice), typically 6-8 weeks old.
Cell Implantation:
-
Human cancer cells with defined RET fusions (e.g., from non-small cell lung cancer or thyroid cancer cell lines) are cultured.
-
A suspension of 5 x 10^6 to 1 x 10^7 cells in sterile PBS or a mixture of PBS and Matrigel® is prepared.
-
The cell suspension (typically 100-200 µL) is injected subcutaneously into the flank of each mouse.
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (approximately 100-200 mm³).
-
Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).
-
Mice are then randomized into a vehicle control group and one or more treatment groups.
Drug Administration:
-
The test compounds are formulated in an appropriate vehicle.
-
Administration is typically via oral gavage, once or twice daily, at predetermined dose levels.
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Overall survival is also monitored to assess toxicity.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., western blotting for target engagement).
Zebrafish Xenograft Model for High-Throughput Screening
The zebrafish xenograft model offers a rapid and scalable in vivo platform for screening anticancer compounds.[12][13]
Objective: To rapidly assess the anti-tumor and anti-angiogenic activity of compounds in a living organism.
Animal Model:
-
Transgenic zebrafish embryos (e.g., Tg(fli1a:EGFP)y1 to visualize vasculature), typically at 2 days post-fertilization (dpf).
Cell Implantation:
-
Human cancer cells are labeled with a fluorescent dye (e.g., CM-DiI).
-
Approximately 200-300 labeled cells are microinjected into the yolk sac of the zebrafish embryos.
Drug Administration:
-
After injection, embryos are transferred to a multi-well plate.
-
Test compounds are added directly to the embryo medium at various concentrations.
Efficacy Evaluation:
-
The optical transparency of the zebrafish larvae allows for real-time imaging of tumor growth, cell migration, and angiogenesis using fluorescence microscopy.
-
The primary endpoints are the inhibition of tumor growth and the reduction of tumor-induced angiogenesis.
-
Toxicity can also be assessed by monitoring embryo survival and developmental abnormalities.
Conclusion
This compound derivatives, represented by the pyrazolo[1,5-a]pyrimidine WF-47-JS03, demonstrate potent and selective inhibition of the RET kinase with significant in vivo anti-tumor activity in preclinical models. While this class of compounds shows promise, the narrow therapeutic window observed for WF-47-JS03 highlights a key challenge for its clinical development. In comparison, the approved selective RET inhibitors, selpercatinib and pralsetinib, have well-established clinical efficacy and more manageable safety profiles. Multi-kinase inhibitors like cabozantinib, while having anti-RET activity, are associated with more off-target toxicities.
For researchers and drug developers, the this compound scaffold represents a promising starting point for the development of next-generation RET inhibitors. Future efforts should focus on optimizing the therapeutic window by improving the safety profile while maintaining high potency and selectivity. The experimental models and protocols outlined in this guide provide a robust framework for the continued preclinical evaluation of these and other novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pyrazoloadenine: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with novel compounds like Pyrazoloadenine, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of personnel and adherence to regulatory standards.
Pyrazoloadenines are a class of compounds that have been investigated as kinase inhibitors, including for the RET oncoprotein, which is a driver in some non-small cell lung cancers.[1][2] Given their bioactive nature and as a matter of best practice for research chemicals, this compound and its derivatives should be treated as hazardous waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.[3]
-
Eye Protection: Use safety goggles or glasses with side-shields to prevent eye contact.[3]
-
Lab Coat: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used based on a risk assessment.[3]
Engineering Controls:
In Case of Accidental Release:
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material.[3]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Place all contaminated materials, including absorbent and used PPE, into a sealed and labeled hazardous waste container.[3]
-
Decontaminate the surface with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[3]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.[5]
-
Waste Identification and Segregation:
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste." The label should include the chemical name ("this compound"), all other constituents with their approximate percentages, and the date of waste accumulation.[3]
-
Segregation: It is good practice to segregate this compound waste from other chemical waste streams to avoid unforeseen reactions. Store it separately from strong oxidizing agents, strong acids, and bases.[3][6]
-
-
Waste Accumulation and Storage:
-
Containers: Use containers that are compatible with the waste. For solid this compound, a securely sealed container is appropriate. For solutions, ensure the container is leak-proof with a secure cap.[3] Leave adequate headspace in liquid waste containers to allow for expansion.[3]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA).[3] Do not store waste containers in hallways or other public locations.[7]
-
-
Disposal of Different Forms of this compound Waste:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves, weigh paper, and pipette tips, in a designated, labeled, and sealed container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[3] Collect all aqueous solutions in a labeled, leak-proof container designated for aqueous chemical waste.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled container for flammable or organic waste, in line with your institution's guidelines.[3]
-
-
Request for Waste Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Data Presentation: Hazardous Waste Characterization
While specific quantitative disposal data for this compound is not available, the following table outlines the general characteristics used to classify hazardous waste, which should be assumed for this compound in the absence of specific data.
| Hazard Characteristic | Description | General Disposal Protocol |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction, or oxidizers. | Segregate from other waste types, particularly from reactive substances. Store in a well-ventilated area away from ignition sources.[8] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Neutralize only if part of a documented laboratory procedure for small quantities. Otherwise, collect in a designated, compatible container.[8] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Store separately from other chemicals, particularly water and acids. Do not mix with other waste streams.[8] |
| Toxicity | Harmful or fatal if ingested or absorbed, or can cause harm to the environment if released. | Assume toxicity for novel bioactive compounds. Collect all waste in sealed, labeled containers for disposal by a licensed hazardous waste facility.[8] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. afgsci.com [afgsci.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
